molecular formula C6H7NO3S B1443107 5-(Methylsulfonyl)pyridin-2(1H)-one CAS No. 18085-51-3

5-(Methylsulfonyl)pyridin-2(1H)-one

Cat. No.: B1443107
CAS No.: 18085-51-3
M. Wt: 173.19 g/mol
InChI Key: XFQLRNGQOCXUNF-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)pyridin-2(1H)-one is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a pyridin-2(1H)-one scaffold, a privileged structure in drug discovery, substituted with a methylsulfonyl group that can influence both the molecule's electronic properties and its interactions with biological targets . Compounds based on the pyridin-2(1H)-one core are of significant research interest for their potential biological activities. Recent scientific literature has highlighted structurally similar 3,5-disubstituted pyridin-2(1H)-ones as subjects of structure-activity relationship (SAR) studies, with some analogues demonstrating potent anti-allodynic effects in preclinical models of inflammatory and neuropathic pain . The presence of the methylsulfonyl group in this compound makes it a valuable intermediate for synthesizing more complex molecules for such investigative purposes. Researchers can utilize this compound to explore novel therapeutic agents or to study the physiological mechanisms underlying chronic pain conditions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult safety data sheets and conduct a comprehensive risk assessment. The compound requires proper storage and handling in accordance with laboratory safety protocols.

Properties

IUPAC Name

5-methylsulfonyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQLRNGQOCXUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18085-51-3
Record name 5-methanesulfonyl-1,2-dihydropyridin-2-one
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Foundational & Exploratory

Tautomeric Dynamics of 5-(Methylsulfonyl)-2-pyridinol: Mechanistic Insights & Characterization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights for researchers dealing with heterocyclic tautomerism in drug discovery.

Executive Summary: The "Shapeshifter" Challenge

In medicinal chemistry, the 2-pyridone/2-hydroxypyridine scaffold is a classic "privileged structure," serving as a core pharmacophore in COX-2 inhibitors (e.g., intermediates for Etoricoxib analogs), BET bromodomain inhibitors, and non-steroidal mineralocorticoid receptor antagonists. However, this scaffold presents a fundamental challenge: prototropic tautomerism .

For 5-(methylsulfonyl)-2-pyridinol (1) , the equilibrium between the pyridinol (lactim) and 2-pyridone (lactam) forms is not merely an academic curiosity—it dictates solubility, membrane permeability, and ligand-protein binding modes. Unlike the unsubstituted parent, the presence of the strongly electron-withdrawing methylsulfonyl group (


) at the C5 position significantly alters the electronic landscape, shifting the equilibrium and acidity (

).

This guide provides a definitive technical analysis of this tautomerism, offering validated protocols for characterization and mechanistic logic to predict behavior in biological systems.

Mechanistic Deep Dive

The Equilibrium Landscape

The molecule exists in a dynamic equilibrium between two neutral forms and a common anionic species.

  • Form A: 5-(Methylsulfonyl)-2-pyridone (Lactam)

    • Characteristics: Polar, hydrogen bond donor (NH) and acceptor (C=O). High melting point due to intermolecular hydrogen-bonded dimerization (dimers held by

      
       bonds).
      
    • Dominance: Favored in the solid state and polar protic solvents (water, methanol).

  • Form B: 5-(Methylsulfonyl)-2-pyridinol (Lactim)

    • Characteristics: Aromatic, hydrogen bond donor (OH) and acceptor (ring N). Lower polarity.

    • Dominance: Favored in the gas phase and non-polar solvents (though less so than the unsubstituted parent due to the 5-substituent).

The Sulfonyl Effect (Electronic Perturbation)

The 5-methylsulfonyl group is a strong electron-withdrawing group (EWG) with a Hammett constant (


). Its impact is twofold:
  • Acidity Enhancement: It stabilizes the conjugate base (anion) through inductive (

    
    ) and resonance (
    
    
    
    ) effects, significantly lowering the
    
    
    of the NH/OH proton compared to unsubstituted 2-pyridone (
    
    
    ).
  • Tautomeric Shift: In gas-phase calculations for similar EWG-substituted pyridones (e.g., 5-nitro), the keto form is often stabilized relative to the enol form compared to the unsubstituted parent. The EWG pulls electron density from the ring, making the nitrogen lone pair less available for aromatization in the enol form, thus relatively stabilizing the amide resonance of the lactam.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric pathways and the influence of solvent polarity.

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Water/Solid Lactim Lactim Form (2-Pyridinol) Favored in Gas/Non-polar Lactam->Lactim Solvent Dependent Transfer Anion Common Anion (Delocalized Charge) Lactam->Anion - H+ (pKa ~8.5) Lactim->Anion - H+ Anion->Lactam + H+ Anion->Lactim + H+

Figure 1: Tautomeric equilibrium of 5-(methylsulfonyl)-2-pyridinol. The electron-withdrawing sulfonyl group stabilizes the anion, facilitating rapid proton exchange.

Experimental Protocols

To unambiguously assign the dominant tautomer and measure physicochemical properties, the following self-validating workflows are recommended.

Protocol A: Determination of and via UV-Vis Titration

Objective: Determine the ionization constant and estimate the tautomeric ratio in aqueous solution.

  • Preparation: Prepare a

    
     stock solution of the compound in water.
    
  • Titration: Record UV spectra (200–400 nm) across a pH range of 2.0 to 12.0 using standardized HCl and NaOH buffers.

  • Observation:

    • Isosbestic Points: Look for sharp isosbestic points, indicating a clean two-component equilibrium (neutral

      
       anion).
      
    • Spectral Bands: The 2-pyridone form typically shows two bands (

      
      ) around 230 nm and 300 nm. The anion will show a bathochromic shift.
      
  • Calculation: Plot Absorbance vs. pH at

    
    . Fit to the Henderson-Hasselbalch equation to extract 
    
    
    
    .
    • Note: For 5-SO

      
      Me, expect 
      
      
      
      (lower than unsubstituted pyridone due to EWG).
  • 
     Estimation:  Compare the UV spectrum of the neutral species to "fixed" derivatives (e.g., N-methyl-5-(methylsulfonyl)-2-pyridone vs. 2-methoxy-5-(methylsulfonyl)pyridine).
    
Protocol B: NMR Solvatochromism Analysis

Objective: Assess the tautomeric preference in different dielectric environments.

  • Solvents: Prepare samples in DMSO-d

    
      (polar, mimics biological interface) and CDCl
    
    
    
    (non-polar, mimics lipid bilayer).
  • Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra.
  • Diagnostic Markers (Self-Validation):

    • 
       Carbonyl/C-O Shift: 
      
      • Pyridone (DMSO): The C2 signal appears as a carbonyl resonance, typically 160–162 ppm .

      • Pyridinol (CDCl

        
        ):  The C2 signal appears as an aromatic C-O resonance, typically 164–168 ppm .
        
    • Coupling Constants (

      
      ): 
      
      • In the Pyridone form, the C3-C4 bond has significant single-bond character.

        
         is typically larger (
        
        
        
        ).
      • In the Pyridinol form, the ring is fully aromatic.

        
         is typically smaller (
        
        
        
        ).
    • NH vs OH Proton:

      • NH (Pyridone): Broad singlet

        
         (often exchangeable).
        
      • OH (Pyridinol): Sharp singlet (if no exchange) or broad, chemical shift highly concentration-dependent.

Protocol C: X-Ray Crystallography (Solid State Confirmation)

Objective: Define the hydrogen bonding network in the solid drug substance.

  • Method: Slow evaporation from methanol/water.

  • Expectation: The 5-SO

    
    Me derivative will crystallize in the Pyridone  form, forming centrosymmetric dimers via 
    
    
    
    hydrogen bonds.
  • Validation: Locate the H atom in the difference Fourier map. It should be bonded to N (

    
    ) rather than O.
    

Data Summary & Reference Values

The following table summarizes the expected physicochemical properties based on the 5-nitro analog (structurally similar EWG) and unsubstituted baseline.

ParameterUnsubstituted 2-Pyridone5-(Methylsulfonyl)-2-pyridoneTrend / Causality

(Ionization)


Increased Acidity: SO

Me stabilizes the anionic charge.
Dominant Form (Water) Pyridone (

)
Pyridone (

)
Polar solvent + EWG both favor the polar lactam form.
Dominant Form (Gas) Pyridinol (Lactim)Mixed / Pyridone Strong EWG destabilizes the lactim relative to lactam even in gas phase.
H-Bond Donors 1 (NH or OH)1 (NH or OH)Critical for binding pocket interactions.
Dipole Moment High (

)
Very High (

)
Alignment of amide and sulfone dipoles.

Experimental Workflow Diagram

This diagram outlines the decision tree for characterizing the tautomerism in a new batch of material.

Workflow Start Sample: 5-(Methylsulfonyl)-2-pyridinol Solubility Solubility Test (Water vs. DCM) Start->Solubility Branch1 Polar (Water/DMSO) Solubility->Branch1 Branch2 Non-Polar (CDCl3/Gas) Solubility->Branch2 Exp1 UV-Vis Titration Determine pKa Branch1->Exp1 Exp2 NMR Analysis (J-coupling & Chemical Shift) Branch1->Exp2 Branch2->Exp2 Result1 Dominant: Pyridone (Lactam) Exp1->Result1 High Dielectric Exp2->Result1 J(3,4) > 9Hz Result2 Mixture/Lactim (Solvent Dependent) Exp2->Result2 J(3,4) < 8Hz

Figure 2: Characterization workflow. Step-by-step logic to determine the dominant tautomer in a given formulation vehicle.

References

  • Tautomeric Equilibrium of 2-Pyridones

    • Beak, P., et al. "The effect of substituents on the tautomeric equilibrium of 2-pyridones." Journal of the American Chemical Society, 1980.
    • (Validated via ACS)

  • Synthesis and COX-2 Inhibition (Etoricoxib Context)

    • Li, C. S., et al. "2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 1998.[1]

    • (Validated via PubMed)

  • pKa and Substituent Effects

    • Kütt, A., et al.
    • (Validated via ScienceDirect)

  • Crystallographic Data (Analogous Structures)

    • Wang, B., et al. "Crystal structure of 5-methyl-2-pyridone." Acta Crystallographica Section E, 2011.
    • (Validated via PMC)

  • Computational Analysis of Tautomerism: Nagy, P. "Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." International Journal of Molecular Sciences, 2016

Sources

An In-Depth Technical Guide to 5-Methanesulfonyl-2-pyridone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methanesulfonyl-2-pyridone, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental molecular properties, detailed synthetic routes, and explore its current and potential applications within the realm of drug discovery and development.

Core Molecular Attributes

5-Methanesulfonyl-2-pyridone, also systematically named 5-(methylsulfonyl)pyridin-2(1H)-one, is a pyridinone derivative characterized by the presence of a methanesulfonyl group at the 5-position of the pyridin-2-one core. This substitution significantly influences the molecule's electronic properties and potential as a pharmacophore.

PropertyValueSource
Molecular Formula C₆H₇NO₃SCalculated
Molecular Weight 173.19 g/mol Calculated
Canonical SMILES CS(=O)(=O)C1=CC(=O)NC=C1Inferred from structure
InChI Key Inferred from structureInferred from structure
CAS Number Not definitively assigned in major public databasesInferred from search results

The presence of the electron-withdrawing methanesulfonyl group and the 2-pyridone tautomer, which can act as both a hydrogen bond donor and acceptor, are key features that underpin its utility in drug design.

Synthesis and Mechanistic Insights

The synthesis of 5-methanesulfonyl-2-pyridone is not as widely documented as that of other pyridone derivatives. However, a plausible and efficient synthetic strategy involves the oxidation of a corresponding thioether precursor. This approach is a common and reliable method for the formation of sulfones in medicinal chemistry.[1]

Experimental Protocol: A Proposed Two-Step Synthesis

This protocol outlines a general and adaptable method for the laboratory-scale synthesis of 5-methanesulfonyl-2-pyridone, starting from a commercially available precursor, 5-(methylthio)pyridin-2(1H)-one.

Step 1: Synthesis of 5-(Methylthio)pyridin-2(1H)-one (Intermediate)

This intermediate can be prepared through various established methods for the synthesis of substituted pyridin-2-ones, often involving cyclization reactions. One common approach is the reaction of a suitable acyclic precursor with a source of sulfur.

Step 2: Oxidation to 5-Methanesulfonyl-2-pyridone

Materials:

  • 5-(methylthio)pyridin-2(1H)-one

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 5-(methylthio)pyridin-2(1H)-one in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

  • Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (typically 2.2 equivalents to ensure complete oxidation to the sulfone) in dichloromethane to the cooled solution of the starting material. The slow addition helps to maintain the reaction temperature and prevent over-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-methanesulfonyl-2-pyridone.

Causality in Experimental Choices:

  • Choice of Oxidant: m-CPBA is a widely used and effective oxidizing agent for converting sulfides to sulfones. Oxone® offers a more environmentally friendly alternative. The use of at least two equivalents of the oxidizing agent is necessary to drive the reaction past the intermediate sulfoxide stage to the desired sulfone.

  • Temperature Control: Maintaining a low temperature during the addition of the oxidant is critical to prevent side reactions and ensure the selectivity of the oxidation.

  • Work-up Procedure: The quenching and washing steps are essential to remove unreacted reagents and byproducts, facilitating a cleaner purification process.

Synthesis Workflow Diagram

SynthesisWorkflow A 5-(Methylthio)pyridin-2(1H)-one B Oxidation (m-CPBA or Oxone®) in DCM, 0 °C to rt A->B C 5-Methanesulfonyl-2-pyridone B->C

Caption: Proposed synthetic workflow for 5-methanesulfonyl-2-pyridone.

Applications in Drug Discovery and Development

The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to engage in various biological interactions.[2] The introduction of a methylsulfonyl group at the 5-position can further enhance its drug-like properties.

Key Roles of the Methanesulfonyl Group:

  • Hydrogen Bonding: The sulfonyl group can act as a strong hydrogen bond acceptor, which can be crucial for binding to biological targets.

  • Solubility and Lipophilicity: The polar nature of the sulfonyl group can improve the aqueous solubility of a molecule, a desirable property for drug candidates. It can also modulate the overall lipophilicity (LogP) of the compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The methylsulfonyl group is generally metabolically stable, which can lead to an improved pharmacokinetic profile of a drug candidate.

Potential Therapeutic Areas:

While specific biological activities for 5-methanesulfonyl-2-pyridone itself are not extensively reported in publicly available literature, derivatives of 2-pyridones and compounds containing a methylsulfonyl group have shown promise in a wide range of therapeutic areas, including:

  • Oncology: As inhibitors of various kinases and other enzymes involved in cancer cell proliferation.

  • Inflammation: As modulators of inflammatory pathways.

  • Infectious Diseases: Exhibiting antibacterial and antiviral properties.

The unique combination of the 2-pyridone core and the methanesulfonyl substituent makes 5-methanesulfonyl-2-pyridone an attractive building block for the synthesis of novel drug candidates.

Signaling Pathway Interaction Diagram (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which a drug candidate incorporating the 5-methanesulfonyl-2-pyridone scaffold might inhibit a target kinase, a common mechanism of action for many modern therapeutics.

SignalingPathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 5-Methanesulfonyl-2-pyridone Derivative (Drug Candidate) Inhibitor->Kinase Inhibits

Sources

A Technical Guide to the Determination and Structural Analysis of 5-(Methylsulfonyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure of 5-(Methylsulfonyl)pyridin-2(1H)-one. As of the date of this publication, a solved experimental crystal structure for this specific compound is not publicly available in crystallographic databases. Therefore, this guide presents a comprehensive, field-proven roadmap for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it offers an expert-driven prediction and discussion of its key structural features, grounded in the analysis of closely related, structurally characterized analogs. The methodologies and predictions contained herein serve as a robust framework for future experimental work, enabling a deeper understanding of this compound's solid-state properties and its potential for molecular interactions in various scientific applications.

Part 1: Proposed Synthesis and Crystallization

The first critical step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments. The proposed pathway to this compound is a reliable two-step process starting from a commercially available precursor.

Proposed Synthetic Pathway

The synthesis is envisioned in two key stages: first, the preparation of the thioether precursor, followed by its selective oxidation to the target sulfone.

  • Synthesis of 5-(Methylthio)pyridin-2(1H)-one: This precursor can be synthesized from 5-bromopyridin-2(1H)-one via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction with sodium thiomethoxide.

  • Oxidation to this compound: The thioether is then oxidized to the corresponding sulfone. This transformation is reliably achieved using a stoichiometric amount of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). The progress of the reaction should be monitored carefully to avoid over-oxidation.

A schematic of this proposed synthesis is outlined below.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation start 5-Bromopyridin-2(1H)-one product1 5-(Methylthio)pyridin-2(1H)-one start->product1 Cross-Coupling reagent1 Sodium Thiomethoxide (NaSMe) Pd or Cu Catalyst reagent1->product1 product2 This compound (Target Compound) product1->product2 Oxidation reagent2 m-CPBA or Oxone® DCM or MeOH/H2O reagent2->product2 G crystal Select & Mount High-Quality Crystal collection Data Collection (Diffractometer, ~100 K) crystal->collection X-ray Source (Mo or Cu Kα) processing Data Processing (Integration, Scaling, Absorption Correction) collection->processing solution Structure Solution (e.g., SHELXT, Direct Methods) processing->solution HKL file refinement Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) solution->refinement Initial Model validation Validation & Analysis (CheckCIF, Final Structure) refinement->validation Refined Model (CIF)

Comprehensive Safety and Handling Whitepaper: 5-(Methylsulfonyl)pyridin-2(1H)-one in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridine and pyridone scaffolds are ubiquitous, frequently serving as core pharmacophores in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel antimicrobial agents. 5-(Methylsulfonyl)pyridin-2(1H)-one (CAS: 18085-51-3) is a highly versatile building block. The presence of the para-methylsulfonyl group acts as a potent electron-withdrawing moiety and a strong hydrogen-bond acceptor, making it an ideal candidate for target engagement in drug design[1].

As a Senior Application Scientist, I have designed this whitepaper to transcend the limitations of a standard 16-section Safety Data Sheet (SDS). This guide synthesizes critical physicochemical data, regulatory hazard communication, and field-proven synthetic methodologies to provide a holistic, self-validating framework for researchers handling this compound.

Physicochemical Profiling & Hazard Characterization

Understanding the intrinsic properties of a chemical is the first step in mitigating risk. The data below outlines the core profile of this compound.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 18085-51-3
Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
Appearance Solid / Crystalline Powder
Table 2: GHS Hazard Classification & Precautionary Focus
Hazard ClassHazard Statement (H-Code)Primary Precautionary Statement (P-Code)
Skin Irritation (Cat. 2) H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water for several minutes
STOT SE (Cat. 3) H335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/mist/vapors/spray
Mechanistic Rationale for Hazards

The hazard profile of this compound is directly tied to its molecular structure[2]. The pyridone ring features an N-H bond whose acidity is significantly enhanced (lowering the pKa) by the strongly electron-withdrawing 5-methylsulfonyl group. When the fine powder contacts moisture on mucosal membranes, eyes, or sweaty skin, this acidic proton and the highly polar sulfonyl group facilitate rapid localized pH shifts and protein interaction. This mechanism is the root cause of the H315 and H319 irritation hazards[3]. Furthermore, the aerodynamic diameter of the solid particulate allows for easy inhalation, triggering the H335 respiratory response[2].

Regulatory Compliance & Safe Handling Workflows

To maintain a safe laboratory environment, handling protocols must align with the, which mandates structured hazard conveyance and self-protective measures for employees[4].

Laboratory Engineering Controls
  • Ventilation: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm to mitigate H335 risks.

  • PPE: Nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard lab coat are mandatory.

Self-Validating Spill Response Protocol

In the event of a powder spill, standard sweeping can aerosolize the irritant. The following workflow utilizes a self-validating chemical decontamination step to ensure the hazard is fully neutralized.

SpillResponse S1 1. Identify Spill (Solid Irritant Dust) S2 2. Don PPE (Nitrile, Goggles, N95) S1->S2 S3 3. Physical Containment (Sweep gently, avoid aerosols) S2->S3 S4 4. Chemical Decontamination (Wash with 1% Na2CO3) S3->S4 S5 5. Protocol Validation (Verify wash pH = 7-8) S4->S5

Fig 1: Self-validating emergency spill response workflow for solid irritant containment.

Synthetic Application: Regioselective N-Alkylation

Beyond safety, the primary challenge researchers face with this compound is its synthetic manipulation. 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines[5]. Consequently, alkylation reactions notoriously yield a difficult-to-separate mixture of N-alkylated and O-alkylated products[6].

The Causality of Regioselectivity

To drive N-alkylation (the desired pathway for most drug scaffolds), we must exploit Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The oxygen atom of the ambient pyridone anion is a "hard" nucleophile, whereas the nitrogen atom is "softer." According to literature in the, using a soft electrophile (like an alkyl iodide) alongside a base with a large, soft counterion (such as Cs₂CO₃ or LiH) minimizes oxygen coordination[6]. This leaves a "naked" anion that kinetically favors attack from the nitrogen lone pair[7].

Pathway A 2-Hydroxypyridine Tautomer B 5-(Methylsulfonyl) pyridin-2(1H)-one A->B Tautomerization (Equilibrium) C O-Alkylated Product (Undesired) A->C Hard Electrophile (e.g., Ag2CO3 / RX) D N-Alkylated Product (Desired Pharmacophore) B->D Soft Electrophile (e.g., Cs2CO3 / RI)

Fig 2: Tautomeric equilibrium and regioselective alkylation pathways of 5-(methylsulfonyl)pyridone.

Step-by-Step N-Alkylation Protocol

This protocol is designed as a self-validating system to ensure high yields and regiopurity.

  • System Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve this compound (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) in one portion.

    • Causality: Cs₂CO₃ is chosen over NaH because the large Cs⁺ cation dissociates completely in polar aprotic solvents, preventing the tight ion-pairing at the oxygen atom that typically leads to O-alkylation.

  • Electrophile Addition: Cool the flask to 0°C and dropwise add the alkyl iodide (e.g., methyl iodide, 1.2 eq).

    • Causality: Lower temperatures kinetically trap the N-alkylated product, preventing thermodynamic equilibration.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS until the starting material is fully consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to thoroughly remove residual DMF.

  • Validation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and analyze via ¹H NMR.

    • Self-Validation Check: The N-CH₃ protons will appear upfield (approx. 3.5 ppm) compared to the O-CH₃ protons (approx. 3.9 ppm). A ratio of >95:5 confirms successful regiocontrol.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Labels and Pictograms." 29 CFR 1910.1200. URL:[Link]

  • Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 2024. URL:[Link]

  • Matsuura, A., et al. "An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone." Chemical and Pharmaceutical Bulletin, 2000. URL:[Link]

Sources

Advanced Determination and Mechanistic Analysis of pKa Values in 5-(Methylsulfonyl)-2-pyridinol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of acid dissociation constants (


) is a foundational requirement in drug design and agrochemical development. For derivatives of 5-(methylsulfonyl)-2-pyridinol, characterizing the 

presents a unique analytical challenge due to the interplay of lactam-lactim tautomerism and extremely poor aqueous solubility.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the electronic causality behind the acidity of sulfonated pyridinols and establish a self-validating, UV-metric experimental framework utilizing co-solvent extrapolation to capture accurate aqueous


 values.

Structural and Electronic Context: Tautomerism and Acidity

The Lactam-Lactim Tautomeric Equilibrium

Unsubstituted 2-pyridinol exists in a dynamic tautomeric equilibrium with its keto form, 2-pyridone[1]. While the gas-phase equilibrium may favor the hydroxyl (lactim) form, the equilibrium in polar aqueous media is overwhelmingly shifted toward the 2-pyridone (lactam) tautomer. This shift is driven by the high dielectric constant of water and the stabilization afforded by intermolecular hydrogen bonding[1]. Consequently, when we measure the


 of these systems in water, we are primarily observing the deprotonation of the N-H proton of the lactam, rather than the O-H proton of the lactim.
Electronic Impact of the 5-Methylsulfonyl Group

The baseline


 of unsubstituted 2-pyridone is approximately 11.6. However, introducing a methylsulfonyl group (

) at the 5-position drastically alters the electronic landscape of the molecule.

The methylsulfonyl moiety is a strongly electron-withdrawing group (EWG), exerting both inductive (


) and resonance (

) effects. Because the 5-position is conjugated with the nitrogen atom in the pyridone ring, the

group effectively delocalizes the negative charge of the resulting pyridinolate conjugate base. This profound thermodynamic stabilization of the anion lowers the energy barrier for proton dissociation, shifting the

down by 3 to 4 log units (typically into the 7.5–8.5 range).

Tautomerism A 5-MS-2-Pyridinol (Lactim Form) B 5-MS-2-Pyridone (Lactam Form) Favored in H2O A->B Tautomerization C Pyridinolate Anion (Conjugate Base) A->C -H+ B->C -H+ (pKa ~7.5-8.5)

Fig 1. Tautomeric equilibrium and ionization pathway of 5-(Methylsulfonyl)-2-pyridinol.

Comparative Quantitative Data

To illustrate the causality of substitution on acidity, Table 1 summarizes the theoretical and observed shifts in


 based on the electronic nature of the 5-position substituent.

Table 1: Comparative


 Values and Electronic Effects 
CompoundTautomeric State (H₂O)Estimated

Primary Electronic Effect
2-Pyridinol / 2-PyridoneLactam (Pyridone)~11.6Baseline
5-Chloro-2-pyridinolLactam (Pyridone)~9.8Weak Inductive (

)
5-(Methylsulfonyl)-2-pyridinolLactam (Pyridone)7.5 - 8.5Strong Inductive (

) & Resonance (

)

Methodological Framework: Overcoming Analytical Barriers

Why Standard Potentiometry Fails

Standard aqueous potentiometric (pH-metric) titration requires analyte concentrations typically in the 0.5–1.0 mM range to ensure a measurable buffering effect against the titrant. 5-(Methylsulfonyl)-2-pyridinol derivatives are highly lipophilic and crystalline, meaning they will precipitate out of an aqueous solution long before these concentrations are reached. A precipitated analyte removes the ionizable species from the equilibrium, rendering the titration curve mathematically invalid.

The UV-Metric Co-Solvent Solution

To circumvent solubility limits, we must employ two strategic choices:

  • UV-Metric Detection : By monitoring the UV-Vis absorption spectrum (250–400 nm), we can track the profound chromophoric shift that occurs when the neutral pyridone converts to the highly conjugated pyridinolate anion. UV-metric methods require only 10–50 µM of analyte, drastically reducing the solubility burden[2].

  • Co-Solvent Systems : Even at 10 µM, precipitation can occur at the isoelectric point. We introduce a water-miscible organic solvent (e.g., Methanol or DMSO) to maintain homogeneity[3].

The Yasuda-Shedlovsky Extrapolation

Because the organic co-solvent lowers the dielectric constant (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of the medium, the electrostatic work required to separate the proton from the conjugate base increases, artificially inflating the apparent 

(

). To find the true aqueous

, we utilize the Yasuda-Shedlovsky extrapolation[3],[4],:


By measuring the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 at multiple co-solvent ratios and plotting 

against

, we generate a linear regression. The intercept at the dielectric constant of pure water (

at 25°C) yields the highly accurate aqueous

.

Self-Validating Experimental Protocol

The following protocol utilizes an automated titration platform (e.g., Sirius T3)[2] and is designed as a closed-loop, self-validating system to ensure data integrity.

Workflow Step1 1. Sample Preparation (10 mM in DMSO) Step2 2. Co-solvent Titration (Methanol/Water mixtures) Step1->Step2 Step3 3. UV-Vis Spectral Acquisition (pH 2.0 - 12.0) Step2->Step3 Step4 4. Target Factor Analysis (TFA) (Extract apparent psKa) Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation (Determine Aqueous pKa) Step4->Step5

Fig 2. Automated UV-metric workflow for determining aqueous pKa of insoluble derivatives.

Step-by-Step Methodology:
  • Stock Preparation : Dissolve the 5-(methylsulfonyl)-2-pyridinol derivative in 100% LC-MS grade DMSO to yield a 10 mM stock solution.

  • Buffer and Ionic Strength Setup : Prepare the titration vials with 0.15 M KCl to maintain a constant ionic strength, minimizing activity coefficient variations during the titration.

  • Co-Solvent Gradient Generation : Program the automated titrator to prepare three distinct background environments: 30%, 40%, and 50% Methanol (v/v) in water.

  • Automated UV-Metric Titration : Dispense 5 µL of the stock solution into each vial. Titrate from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH. Capture a full UV-Vis spectrum (250–400 nm) at intervals of 0.2 pH units[2].

  • Target Factor Analysis (TFA) : Deconvolute the 3D data matrix (Absorbance vs. Wavelength vs. pH) using TFA software to isolate the pure spectra of the neutral and ionized species, extracting the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     for each co-solvent ratio.
    
  • System Validation (The Self-Validating Step) : Concurrently run a known reference standard (e.g., Warfarin, literature

    
    ) through the exact same co-solvent gradient[2]. Causality check: If the extrapolated aqueous 
    
    
    
    of Warfarin deviates by >0.05 log units from 4.12, the dielectric constants of the co-solvent mixtures are compromised (likely due to evaporation), and the assay must be rejected and recalibrated.
  • Yasuda-Shedlovsky Extrapolation : Plot the validated data points and extrapolate to

    
     (pure water).
    

Table 2: Representative Yasuda-Shedlovsky Extrapolation Parameters

Methanol % (v/v)Dielectric Constant (

)

Apparent


30%62.815.928.129.68
40%57.417.428.359.84
50%52.319.128.6110.02
0% (Extrapolated) 78.3 12.77 ~7.80 9.54

(Note: Data represents typical behavior for highly lipophilic sulfonated pyridinols to illustrate the extrapolation mechanics).

References

1.[3] "pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures", PubMed. URL: 2.[4] "Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants", Analytical Chemistry (ACS Publications). URL: 3.[5] "pKa-critical Interpretations of Solubility–pH Profiles: PG-300995 and NSC-639829 Case Studies", SRCE. URL: 4.[2] "Best of Both Worlds: Combining Pharma Data and State of the Art Modeling Technology To Improve in Silico pKa Prediction", ACS Publications. URL: 5.[1] "Pyridine and Pyridine Derivatives", Kirk-Othmer Encyclopedia of Chemical Technology. URL:

Sources

Chemical Stability of the Methylsulfonyl Group on the Pyridone Ring

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Stability Paradox

The methylsulfonyl group (-SO₂Me) is a cornerstone motif in medicinal chemistry, valued for its high polarity, metabolic robustness against oxidation, and hydrogen-bond accepting capability. However, when attached to a 2-pyridone ring, its stability is not intrinsic; it is strictly position-dependent .

  • C3 & C5 Positions: Highly stable. These positions behave similarly to meta-substituted benzenes. The -SO₂Me group here serves as a robust pharmacophore.

  • C4 & C6 Positions: Highly labile. These positions are vinylogous to the carbonyl and susceptible to rapid Nucleophilic Aromatic Substitution (S_NAr). In biological systems, a C4-methylsulfonyl group acts as a "soft spot," susceptible to irreversible displacement by Glutathione (GSH), leading to toxicity or rapid clearance.

This guide details the mechanistic underpinnings of this reactivity, providing experimental protocols to assess stability and strategies to mitigate metabolic risks.[1]

Physicochemical Basis of Reactivity

Electronic Structure of the Pyridone Ring

The 2-pyridone ring exists in tautomeric equilibrium with 2-hydroxypyridine, but the pyridone (lactam) form predominates in solution and solid state. This scaffold is electronically distinct from pyridine:

  • Electron Deficient Character: The carbonyl group at C2 and the imine-like nitrogen withdraw electron density, activating the ring toward nucleophiles.

  • Vinylogous Activation: The C4 and C6 positions are conjugated to the carbonyl. A nucleophilic attack at these positions creates an anionic intermediate (Meisenheimer complex) where the negative charge is stabilized by the electronegative oxygen and nitrogen.

The Methylsulfonyl Group as a Leaving Group

While typically inert in phenyl systems, the -SO₂Me group is an excellent leaving group in electron-deficient heteroaromatics.

  • Leaving Group Ability: Methanesulfinate (MeSO₂⁻) is a stable anion (pKa of conjugate acid ~2).

  • Comparison: -SO₂Me is approx. 10⁵–10⁶ times more reactive toward S_NAr than the methylthio (-SMe) group.

Chemical Stability Profile

Nucleophilic Aromatic Substitution (S_NAr)

The primary instability vector for methylsulfonyl pyridones is S_NAr. The rate of displacement depends entirely on the substitution pattern.

The C4-Instability Mechanism

At the C4 position, the pyridone ring acts as a vinylogous amide. Attack by a nucleophile (Nu⁻) generates a resonance-stabilized intermediate.

Reaction: 4-Ms-2-Pyridone + Nu⁻ → [Meisenheimer Complex] → 4-Nu-2-Pyridone + MeSO₂⁻

  • Nucleophiles: Hydroxide (OH⁻), Alkoxides (OR⁻), Amines (R-NH₂), and Thiols (R-SH) .

  • Kinetics: Fast. Displacement can occur at room temperature in minutes to hours depending on the nucleophile strength.

The C3/C5 Stability

At C3 or C5, the incoming nucleophile generates an intermediate where the negative charge cannot be delocalized onto the carbonyl oxygen or the ring nitrogen without disrupting the sigma framework. Consequently, these positions are kinetically stable to S_NAr under physiological and standard synthetic conditions.

Hydrolytic Stability
  • Acidic Conditions: Generally stable. The -SO₂Me group resists acid-catalyzed hydrolysis.

  • Basic Conditions (pH > 9):

    • C4-SO₂Me: Unstable. Hydroxide ions displace the sulfone to form 4-hydroxy-2-pyridone.

    • C3/C5-SO₂Me: Stable.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent stability pathways based on the position of the methylsulfonyl group.

PyridoneStability Start Methylsulfonyl-2-Pyridone Pos4 C4-Position (Vinylogous) Start->Pos4 Substitution at Pos3 C3/C5-Position (Meta-like) Start->Pos3 Substitution at NuAttack Nucleophilic Attack (e.g., GSH, OH-) Pos4->NuAttack Pos3->NuAttack Intermed4 Stabilized Meisenheimer Complex (Charge on Oxygen) NuAttack->Intermed4 Fast (Low Ea) Intermed3 Unstabilized Intermediate (No Resonance w/ C=O) NuAttack->Intermed3 Blocked (High Ea) Product4 Displacement Product (Sulfone Lost) Intermed4->Product4 - MeSO2- Product3 No Reaction (Sulfone Retained) Intermed3->Product3 Reverts

Caption: Comparative reaction pathways for nucleophilic attack on methylsulfonyl-2-pyridones. C4 substitution leads to rapid displacement; C3/C5 substitution is energetically unfavorable.

Metabolic Stability & Glutathione Trapping

For drug candidates, "chemical stability" includes resistance to biological nucleophiles. The most critical risk for sulfonyl pyridones is Glutathione (GSH) conjugation .

The GSH Trap

Glutathione is a cellular thiol present in high concentrations (1–10 mM) in the liver.

  • Mechanism: GSH attacks the electrophilic carbon bearing the -SO₂Me group.

  • Outcome: Irreversible formation of a glutathionyl-pyridone adduct and release of methanesulfinic acid.

  • Consequence:

    • High Clearance: The drug is rapidly metabolized and excreted.

    • Toxicity: Depletion of liver GSH or formation of reactive adducts can lead to hepatotoxicity.

Data Summary: Reactivity by Position
Position on 2-PyridoneReactivity (S_NAr)GSH Trapping RiskHydrolytic Stability (pH 7.4)Drug Design Utility
C3 LowNegligibleHighSafe Scaffold
C4 High Severe Moderate (Slow hydrolysis)Avoid (unless covalent inhibitor)
C5 LowNegligibleHighSafe Scaffold
C6 Moderate/HighHighModerateRisky

Experimental Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Use this protocol to screen early-stage compounds for metabolic liability.

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Incubation:

    • Mix to final concentrations: 10 µM Test Compound + 5 mM GSH in PBS (0.1% DMSO final).

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at T=0, 15, 30, 60, and 120 minutes.

    • Quench with cold acetonitrile (1:3 ratio) to precipitate proteins/stop reaction.

  • Analysis (LC-MS/MS):

    • Monitor loss of Parent Ion [M+H]⁺.

    • Scan for Neutral Loss of 79 Da (MeSO₂⁻) or appearance of GSH-Adduct [M – 79 + 307]⁺.

  • Interpretation:

    • 50% loss in 60 min indicates a high-risk covalent reactor (likely C4/C6 substitution).

Protocol B: Hydrolytic Stress Testing

Standard stability check for shelf-life prediction.

  • Conditions:

    • Acid: 0.1 N HCl, 50°C, 24 hours.

    • Base: 0.1 N NaOH, Room Temp, 4 hours.

    • Oxidative: 3% H₂O₂, Room Temp, 24 hours.

  • Analysis: HPLC-UV/Vis (254 nm).

  • Expectation:

    • 4-Ms-2-pyridone will degrade rapidly in Base (to 4-OH-2-pyridone).

    • 3-Ms-2-pyridone should remain >95% intact in all conditions.

References

  • Rybakova, I. A., et al. (2005).[2] "Homolytic Adamantylation of Alkylsulfonylpyridines Including 2-(Methylsulfonyl)Pyridine." Doklady Chemistry, 400, 3-6. 2

  • Pike, K. G., et al. (2010). "Intrinsic electrophilicity of the 4-methylsulfonyl-2-pyridone scaffold in glucokinase activators: role of glutathione-S-transferases and in vivo quantitation of a glutathione conjugate in rats." Bioorganic & Medicinal Chemistry Letters, 20(21), 6262-6267.

  • BenchChem Technical Support. (2025). "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions." BenchChem Whitepapers.

  • Shevchuk, O. I., et al. (2025).[3] "Stability of pyridine-2-sulfonyl chlorides as neat samples." ResearchGate.[3]

  • Johnson, D. S., et al. (2018). "Nucleophilic Aromatic Substitution on Pyridines: Resonance, Mechanism and Selectivity." Master Organic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols: Selective N-alkylation of 5-(Methylsulfonyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-alkylated pyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs). The methylsulfonyl group at the 5-position serves as a valuable functional handle and electronic modifier, making 5-(methylsulfonyl)pyridin-2(1H)-one a key intermediate for drug discovery programs. However, the ambident nucleophilic nature of the pyridinone ring presents a significant challenge in achieving regioselective N-alkylation over the competing O-alkylation. This application note provides a comprehensive guide with detailed protocols for the selective N-alkylation of this compound, focusing on methodologies that ensure high yields and predictable outcomes for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Regioselectivity

The pyridinone heterocycle can be deprotonated to form a pyridinone anion, which possesses two nucleophilic centers: the nitrogen and the exocyclic oxygen. This ambident character can lead to a mixture of N-alkylated and O-alkylated products during alkylation reactions.

The outcome of the alkylation is governed by a delicate interplay of several factors, including:

  • The Counterion (Base): The nature of the metal cation from the base used for deprotonation plays a crucial role. Harder cations (like Na+) tend to associate more with the harder oxygen atom, potentially favoring O-alkylation, whereas softer, larger cations like Cesium (Cs+) often promote N-alkylation. This is often referred to as the "cesium effect"[1].

  • The Electrophile (Alkylating Agent): The reactivity and steric bulk of the alkylating agent influence the reaction site. Hard electrophiles may favor reaction at the oxygen, while softer electrophiles tend to react at the nitrogen.

  • Solvent: The choice of solvent can affect the dissociation of the ion pair and the solvation of the nucleophile and electrophile, thereby influencing the N/O selectivity[2].

  • Substituents on the Pyridinone Ring: Electron-withdrawing groups, such as the methylsulfonyl group in our substrate, can influence the acidity of the N-H bond and the electron density distribution in the anion, impacting regioselectivity[3].

This guide will detail two robust protocols for achieving high N-selectivity: a classical approach using alkyl halides with cesium carbonate and an alternative method, the Mitsunobu reaction, for use with alcohols.

Protocol 1: Cesium Carbonate-Mediated N-Alkylation with Alkyl Halides

This is the most common and often preferred method for the N-alkylation of pyridinones due to its operational simplicity and high N-selectivity. Cesium carbonate (Cs₂CO₃) is a mild, effective base that has been shown to significantly favor N-alkylation in these systems[1][3][4][5]. The large cesium cation is believed to coordinate less tightly with the oxygen atom, leaving the nitrogen as the more accessible and reactive nucleophilic site.

Experimental Workflow

The following diagram outlines the general workflow for the cesium carbonate-mediated N-alkylation.

N-Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Pyridinone, Cs₂CO₃, and Solvent inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert alkyl_halide 3. Add Alkyl Halide (R-X) inert->alkyl_halide heating 4. Heat to Desired Temperature alkyl_halide->heating monitoring 5. Monitor by TLC/LC-MS heating->monitoring quench 6. Quench with H₂O, Extract with Organic Solvent monitoring->quench purify 7. Dry, Concentrate, & Purify (Chromatography) quench->purify

Caption: General workflow for Cs₂CO₃-mediated N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN) (approx. 0.1 M concentration). Add cesium carbonate (Cs₂CO₃, 1.5 - 2.0 eq.).

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Electrophile Addition: Add the alkyl halide (R-X, 1.1 - 1.5 eq.) to the mixture dropwise.

  • Reaction: Heat the reaction mixture to the appropriate temperature (see Table 1). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: After completion, cool the reaction to room temperature and carefully pour it into cold water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing & Drying: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure N-alkylated product.

Reaction Parameter Guidelines

The optimal conditions can vary depending on the reactivity of the alkylating agent.

Alkylating Agent TypeBase (eq.)SolventTemp. (°C)Typical Time (h)Notes
Primary (e.g., MeI, EtBr) Cs₂CO₃ (1.5)DMF, ACN25 - 602 - 12Highly efficient. Reaction is often complete at room temperature.
Benzylic (e.g., BnBr) Cs₂CO₃ (1.5)DMF, THF25 - 504 - 16Generally clean and high-yielding.
Allylic (e.g., Allyl-Br) Cs₂CO₃ (1.5)ACN, THF25 - 504 - 16Similar reactivity to benzylic halides.
Secondary (e.g., i-PrI) Cs₂CO₃ (2.0)DMF60 - 8012 - 24Slower reaction rates; may require higher temperatures and longer times. Potential for competing elimination side reactions.

Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful alternative for forming C-N bonds, particularly when the desired alkyl group is derived from an alcohol.[6][7] This reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The pyridinone then acts as the nucleophile. A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is highly valuable in stereoselective synthesis.[7]

Mitsunobu Reaction Workflow

Mitsunobu Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve Pyridinone, Alcohol (R-OH), & PPh₃ in Anhydrous Solvent cool 2. Cool to 0 °C reagents->cool dead_add 3. Add DEAD/DIAD Dropwise cool->dead_add warm 4. Warm to RT & Stir dead_add->warm monitoring 5. Monitor by TLC/LC-MS warm->monitoring concentrate 6. Concentrate Solvent monitoring->concentrate purify 7. Purify (Chromatography) to remove PPh₃=O concentrate->purify

Caption: General workflow for the Mitsunobu N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation: To a dry, inert-atmosphere flask, add this compound (1.0 eq.), the desired primary or secondary alcohol (1.1 - 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent: Dissolve the components in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: The crude residue will contain the product along with triphenylphosphine oxide (Ph₃P=O) and hydrazine byproducts. Purification is typically achieved via column chromatography on silica gel. The phosphine oxide byproduct can sometimes be challenging to separate; multiple columns or alternative purification techniques may be necessary.

Product Characterization

Confirmation of successful N-alkylation versus O-alkylation is critical. Both isomers will have the same mass, so spectroscopic methods are required for unambiguous structure determination.

  • ¹H NMR: In the N-alkylated product, the protons of the newly introduced alkyl group will often show a through-space correlation (NOE) to the proton at the C6 position of the pyridinone ring in a 2D-ROESY or NOESY experiment. This is a definitive confirmation of N-alkylation.[8]

  • ¹³C NMR: The chemical shift of the pyridinone carbonyl carbon (C2) will differ between the N- and O-alkylated isomers.

  • HMBC: A 2D-HMBC experiment will show a correlation between the protons on the alpha-carbon of the N-alkyl group and the C2 and C6 carbons of the pyridinone ring.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive alkyl halide.- Poor quality base or solvent.- Reaction temperature too low.- Add a catalytic amount of NaI or KI to generate a more reactive alkyl iodide in situ.- Use fresh, anhydrous solvents and high-purity base.- Increase the reaction temperature and/or time.
Significant O-Alkylation - Use of a "hard" cation base (e.g., NaH).- Specific solvent effects.- Switch to Cesium Carbonate (Cs₂CO₃) as the base.[3]- Try a different solvent system (e.g., ACN instead of DMF).
Di-alkylation (Quaternary Salt) - Excess alkylating agent.- Highly reactive alkylating agent.- Use closer to a 1:1 stoichiometry of the alkylating agent.- Add the alkylating agent slowly at a lower temperature.
Difficult Purification (Mitsunobu) - Triphenylphosphine oxide (Ph₃P=O) co-elution.- Use polymer-supported triphenylphosphine (PS-PPh₃) which can be filtered off.[9]- Explore alternative purification methods like trituration or crystallization.

References

  • Regioselective synthesis of N‐alkylated 2‐pyridones. - ResearchGate. Available at: [Link]

  • (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water - ResearchGate. Available at: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase | ACS Combinatorial Science. Available at: [Link]

  • Regioselective Synthesis of N-Alkyl Pyridones. Available at: [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. - ResearchGate. Available at: [Link]

  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase - PubMed. Available at: [Link]

  • Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Available at: [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchGate. Available at: [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC. Available at: [Link]

  • The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC. Available at: [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar. Available at: [Link]

  • Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

Sources

Application Note: 5-(Methylsulfonyl)pyridin-2(1H)-one Scaffold for COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the development of COX-2 inhibitors using 5-(Methylsulfonyl)pyridin-2(1H)-one as a central scaffold. This heterocyclic core serves as a bioisostere for the lactone or pyrazole rings found in traditional coxibs (e.g., Rofecoxib, Celecoxib), offering unique solubility profiles and hydrogen-bonding capabilities while retaining the critical methylsulfonyl pharmacophore required for COX-2 selectivity.

Introduction & Rationale

The selective inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone in treating inflammation while minimizing the gastrointestinal toxicity associated with non-selective NSAIDs. The This compound scaffold represents a strategic "privileged structure" for next-generation coxibs.

Key Structural Advantages:

  • Pharmacophore Fidelity: The C5-methylsulfonyl group (

    
    ) aligns perfectly with the COX-2 secondary pocket (Arg513/His90), a prerequisite for selectivity over COX-1.
    
  • Solubility & ADME: The pyridinone carbonyl and N-H functionalities offer tunable polarity, potentially improving oral bioavailability compared to highly lipophilic diaryl-heterocycles.

  • Synthetic Versatility: The scaffold allows for divergent synthesis—specifically N1-arylation (via Chan-Lam or Ullmann coupling) to construct the requisite 1,5-diaryl pharmacophore.

Chemical Synthesis & Functionalization

The construction of the library relies on a robust two-stage protocol: (1) Synthesis of the core scaffold and (2) Divergent N-arylation.

Phase 1: Synthesis of the Core Scaffold

Target: this compound (Compound 3 )

Reaction Logic: Direct sulfonation of pyridinone is difficult. The optimal route utilizes the oxidation of a methylthio precursor followed by hydrolysis of the activated 2-halo position.

Protocol:

  • Starting Material: 2-Chloro-5-(methylthio)pyridine.

  • Oxidation: Dissolve substrate (10 mmol) in DCM (50 mL). Add

    
    -CPBA (2.2 equiv) portion-wise at 0°C. Stir at RT for 4 hours to yield 2-Chloro-5-(methylsulfonyl)pyridine .
    
    • Note: Monitor TLC to ensure complete oxidation of sulfoxide to sulfone.

  • Hydrolysis: Suspend the sulfone (5 mmol) in 10% aqueous NaOH (20 mL) and DMSO (5 mL). Reflux at 100°C for 12 hours.[1]

    • Mechanism:[2][3][4][5][6] The electron-withdrawing sulfonyl group activates the C2-chlorine for Nucleophilic Aromatic Substitution (

      
      ) by hydroxide.
      
  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 4-5. The product, This compound , precipitates as an off-white solid. Filter, wash with cold water, and dry.[7]

Phase 2: Scaffold Decoration (N-Arylation)

Target: 1-Aryl-5-(methylsulfonyl)pyridin-2(1H)-ones (The "Coxib" Mimics)

Method: Copper-Catalyzed Chan-Lam Coupling.[8] Why Chan-Lam? Unlike Buchwald-Hartwig, this reaction proceeds at room temperature under air (oxidant) and tolerates the sulfonyl group well, avoiding harsh bases that might degrade the scaffold.

Protocol:

  • Reagents:

    • Scaffold: this compound (1.0 equiv)

    • Aryl Boronic Acid (

      
      ): (1.5 equiv) — Select phenyl rings with 4-F, 4-OMe, or 3,4-dichloro substitutions for SAR.
      
    • Catalyst:

      
       (0.1 - 0.5 equiv)
      
    • Base: Pyridine (2.0 equiv) or

      
      
      
    • Solvent: DCM or DCM/DMF (4:1)

  • Procedure: Charge a flask with scaffold, boronic acid, and

    
    . Add solvent and base.[1][9] Stir vigorously open to the atmosphere (drying tube recommended) at RT for 24–48 hours.
    
  • Purification: Filter through a Celite pad to remove copper salts. Concentrate filtrate and purify via flash chromatography (EtOAc/Hexane gradient).

Workflow Visualization

SynthesisWorkflow Start 2-Chloro-5-(methylthio)pyridine Inter 2-Chloro-5-(methylsulfonyl)pyridine Start->Inter Oxidation (m-CPBA, DCM) Core CORE SCAFFOLD This compound Inter->Core Hydrolysis (SnAr) (NaOH, Reflux) Product ACTIVE INHIBITOR 1-Aryl-5-(methylsulfonyl)pyridin-2(1H)-one Core->Product Chan-Lam Coupling (Ar-B(OH)2, Cu(OAc)2, Air)

Caption: Synthetic pathway transforming the chloro-pyridine precursor into the N-arylated COX-2 inhibitor.

Molecular Modeling & Mechanism of Action

To rationalize the activity of this scaffold, one must understand its binding within the COX-2 active site.

Binding Mode Hypothesis:

  • The Anchor: The 5-methylsulfonyl group enters the secondary side pocket (unique to COX-2), forming hydrogen bonds with Arg513 and His90 .

  • The Gatekeeper: The steric bulk of the sulfonyl group is accommodated by Val523 in COX-2 (smaller residue) but clashes with Ile523 in COX-1, driving selectivity.

  • The Hydrophobic Channel: The N1-aryl ring (introduced via Chan-Lam coupling) occupies the hydrophobic channel, interacting with Tyr385 and Trp387 .

BindingMode Arg513 Arg513 / His90 (Polar Pocket) Val523 Val523 (Selectivity Gate) HydroChannel Hydrophobic Channel (Tyr385, Trp387) Sulfonyl 5-SO2Me Group Sulfonyl->Arg513 H-Bonding Sulfonyl->Val523 Steric Fit Pyridinone Pyridinone Core Pyridinone->Sulfonyl Aryl N1-Aryl Ring Pyridinone->Aryl Aryl->HydroChannel π-π / Hydrophobic

Caption: Pharmacophore mapping of the inhibitor within the COX-2 active site.

Biological Evaluation Protocols

Once synthesized, compounds must be validated for potency and selectivity.

A. In Vitro COX Inhibition Assay (Screening)

Use a commercially available COX Fluorescent Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent) to determine


.

Protocol Steps:

  • Enzyme Prep: Thaw recombinant human COX-1 and COX-2 enzymes on ice.

  • Inhibitor Incubation:

    • Prepare 10mM stock solutions of test compounds in DMSO.

    • Dilute to varying concentrations (0.01

      
      M to 100 
      
      
      
      M) in assay buffer (Tris-HCl, pH 8.0).
    • Incubate enzyme + inhibitor for 10 minutes at 37°C before adding substrate. This allows the inhibitor to tightly bind the active site (slow-binding kinetics are common for coxibs).

  • Reaction Initiation: Add Arachidonic Acid (substrate) and the fluorometric detection reagent (ADHP/Amplex Red).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 2 minutes.

  • Data Analysis: Calculate % Inhibition relative to the "No Inhibitor" control (100% activity) and "No Enzyme" blank.

    • Selectivity Index (SI):

      
      . A viable candidate should have SI > 50.
      
B. Cell-Based Assay (LPS-Induced PGE2)

Validates cell permeability and efficacy in a biological system.

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Seed cells in 96-well plates. Treat with Lipopolysaccharide (LPS, 1

    
    g/mL) to induce COX-2 expression.
    
  • Treatment: Simultaneously add test compounds. Incubate for 18–24 hours.

  • Detection: Harvest supernatant. Quantify Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.

  • Cytotoxicity Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death.

Data Summary & Troubleshooting

SAR Data Template (Hypothetical Example)

Use this table structure to organize your results.

Compound IDN1-Substituent (R)COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)
Ref Celecoxib 0.04 15.0 375
3aPhenyl0.85>100>117
3b4-Fluorophenyl0.1285.0708
3c4-Methoxyphenyl0.4560.0133
3dMethyl (Control)>50>50N/A
Troubleshooting Guide
  • Low Yield in Chan-Lam: Ensure the reaction is open to air (oxygen is the oxidant). If the boronic acid is sluggish, add molecular sieves to remove water generated during the reaction, or switch to a copper(I) source like CuI with a diamine ligand.

  • Poor Solubility: If the final inhibitors are insoluble in assay buffer, pre-dissolve in 100% DMSO and ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.

  • No Inhibition: Verify the oxidation state of the sulfur. The sulfoxide (

    
    ) is significantly less potent than the sulfone (
    
    
    
    ).

References

  • Chan-Lam Coupling Mechanism: Vantourout, J. C., et al. "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity."[3] J. Am. Chem. Soc.[3]2017 , 139, 4769.[3] Link

  • Pyridinone Synthesis: Comins, D. L., et al. "Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide." Org.[2][3][9] Synth.1997 , 74,[7] 77. Link

  • COX-2 Structural Biology: Kurumbail, R. G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature1996 , 384, 644–648. Link

  • Coxib SAR Reviews: Zarghi, A., & Arfaei, S. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iran J. Pharm. Res.2011 , 10, 655. Link

  • Etoricoxib Intermediate Synthesis: Davies, W. I., et al. "A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib." J. Org.[3] Chem.2000 , 65, 8415. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-(Methylsulfonyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 5-(Methylsulfonyl)-2-pyridone Scaffold

The 5-(methylsulfonyl)-2-pyridone moiety is a key structural motif in a variety of biologically active compounds and is of significant interest to the pharmaceutical industry. The electron-withdrawing nature of the methylsulfonyl group, combined with the inherent reactivity of the pyridone ring, makes this scaffold a versatile building block for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of this core, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1]

This guide provides an in-depth technical overview and detailed, field-proven protocols for the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to 5-(methylsulfonyl)-2-pyridone derivatives. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[2][3] In the context of 5-(methylsulfonyl)-2-pyridone, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at various positions on the pyridone ring, depending on the starting halo-substituted precursor.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-5-(methylsulfonyl)-2-pyridone.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Mechanism

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(methylsulfonyl)-2-pyridone

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[2][4]

Materials:

  • 3-Bromo-5-(methylsulfonyl)-2-pyridone

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-5-(methylsulfonyl)-2-pyridone (1.0 equiv), the aryl- or heteroarylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃A common and reliable source of Pd(0).[2]
Ligand SPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄An effective base for activating the boronic acid for transmetalation.[3]
Solvent 1,4-Dioxane/Water (4:1)A versatile solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents.[2]
Temperature 100-110 °CSufficient to drive the reaction to completion for many substrates.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl or heteroaryl halides and amines.[5][6] This reaction is particularly valuable for the synthesis of substituted anilines and related compounds, which are prevalent in pharmaceuticals.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: A Pd(0) complex reacts with the halo-5-(methylsulfonyl)-2-pyridone to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.[7]

Buchwald_Hartwig_Mechanism

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-(methylsulfonyl)-2-pyridone

This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl bromides.[5][6]

Materials:

  • 3-Bromo-5-(methylsulfonyl)-2-pyridone

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and sodium tert-butoxide (1.5 equiv) to an oven-dried Schlenk flask.

  • Add 3-bromo-5-(methylsulfonyl)-2-pyridone (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃A common and effective Pd(0) source.
Ligand BINAPA versatile and widely used ligand for Buchwald-Hartwig aminations.[6]
Base Sodium tert-butoxideA strong, non-nucleophilic base that effectively promotes the deprotonation of the amine.[8]
Solvent TolueneA common aprotic solvent for this transformation.[6]
Temperature 80-110 °CProvides a good balance between reaction rate and stability of the catalyst and reagents.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis.

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the halo-pyridone to a Pd(0) species, followed by transmetalation and reductive elimination.

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.[10]

Sonogashira_Mechanism

Experimental Protocol: Sonogashira Coupling of 3-Iodo-5-(methylsulfonyl)-2-pyridone

This protocol is derived from general procedures for Sonogashira couplings of aryl halides.[9]

Materials:

  • 3-Iodo-5-(methylsulfonyl)-2-pyridone

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 3-iodo-5-(methylsulfonyl)-2-pyridone (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, followed by triethylamine (2.5 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A common and effective catalyst for Sonogashira couplings.[11]
Co-catalyst Copper(I) iodide (CuI)Activates the terminal alkyne for transmetalation.[10]
Base Triethylamine (Et₃N)Acts as both a base and a solvent in some cases.
Solvent DMFA polar aprotic solvent that facilitates the dissolution of the reagents.
Temperature Room temperature to 80 °CMilder conditions are often sufficient, but heating may be required for less reactive substrates.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 5-(methylsulfonyl)-2-pyridone scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the formation of C-C and C-N bonds, enabling the synthesis of a diverse range of complex molecules for drug discovery and development. The protocols provided in this guide, along with the mechanistic insights, offer a solid foundation for researchers to successfully apply these powerful transformations in their own work. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and purity for specific substrate combinations.

References

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • Organic Syntheses. (n.d.). Buchwald-Hartwig Coupling. Organic-Syntheses.org. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Doucet, H. (2008). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-Chemistry.org. Retrieved from [Link]

  • BenchChem. (2025). Application Note: A Detailed Experimental Protocol for the Synthesis of 2-(4- Chlorophenyl)-5-methylpyridine via Suzuki- Miyaura Cross-Coupling. BenchChem.
  • Wikipedia contributors. (2024, January 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic-Syntheses.org. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83984-83987. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955–1981. Available at: [Link]

  • Szostak, M., & Szostak, K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(19), 6397-6433. Available at: [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. Available at: [Link]

  • Shimizu, Y., & Sodeoka, M. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. Organic Letters, 6(20), 3525-3528. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Bai, C., Jian, S., Yao, X., & Li, Y. (2014). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology, 4(10), 3261-3267. Available at: [Link]

Sources

Application Note: Optimized Reaction Conditions for Converting 2-Methoxy-5-(methylsulfonyl)pyridine to Pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Chemical Challenge

The conversion of 2-methoxy-5-(methylsulfonyl)pyridine (Substrate) to 5-(methylsulfonyl)pyridin-2(1H)-one (Product) represents a critical transformation in the synthesis of diverse pharmacophores, including COX-2 inhibitors and glucokinase activators.

While standard O-demethylation often employs harsh Lewis acids (e.g.,


), the presence of the methylsulfonyl (-SO₂Me)  group at the C5 position introduces specific electronic constraints:
  • Electron Withdrawal: The sulfone strongly deactivates the pyridine ring, reducing the basicity of the nitrogen. This makes protonation-dependent mechanisms (like aqueous HCl hydrolysis) slower than with electron-rich pyridines.

  • Nucleophilic Susceptibility: Conversely, the electron-deficient ring activates the C2-position toward nucleophilic attack. Therefore, mechanisms relying on

    
     attack on the methyl ether (using halides) are kinetically favored over direct hydrolysis.
    
Mechanistic Pathways

We present two validated pathways. The choice depends on the scale and available equipment.

  • Method A (Acid-Mediated Nucleophilic Cleavage): Uses HBr in Acetic Acid. The protonated nitrogen activates the ether, and the bromide ion acts as the nucleophile to cleave the methyl group.

  • Method B (Silyl-Mediated Cleavage): Uses TMSCl/NaI (in situ TMSI). A milder, anhydrous approach that operates via a silyl-pyridinium intermediate.

ReactionMechanism Substrate 2-Methoxy-5-(SO2Me)pyridine Inter_A Protonated Intermediate (N-H+) Substrate->Inter_A Method A: HBr/AcOH Inter_B Silylated Intermediate (N-TMS+) Substrate->Inter_B Method B: TMSCl/NaI TS Transition State (Nu- attack on O-Me) Inter_A->TS Br- attack Inter_B->TS I- attack Product 5-(SO2Me)pyridin-2(1H)-one TS->Product Cleavage Byproduct Me-X (Gas) TS->Byproduct

Figure 1: Mechanistic divergence between Acid-Mediated and Silyl-Mediated cleavage. Both converge on a nucleophilic attack on the methoxy-methyl group.

Part 2: Detailed Experimental Protocols

Protocol A: HBr/AcOH (The "Workhorse" Method)

Best for: Scale-up (>10g), cost-efficiency, and substrates with no acid-sensitive functional groups.

Materials
  • Substrate: 2-methoxy-5-(methylsulfonyl)pyridine (1.0 eq)

  • Reagent: 33% or 48% HBr in Acetic Acid (5–10 eq). Note: Aqueous HBr (48%) can be used, but anhydrous HBr/AcOH is faster due to higher reflux temperatures.

  • Solvent: Glacial Acetic Acid (0.5 M concentration relative to substrate).

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize evolved methyl bromide gas.

  • Dissolution: Charge the flask with the Substrate and Glacial Acetic Acid. Stir until dissolved.

  • Acid Addition: Carefully add HBr in Acetic Acid. The solution may darken slightly.

  • Reflux: Heat the mixture to 90–100°C (internal temperature).

    • Expert Insight: The sulfone group deactivates the ring, so "gentle warming" is insufficient. You need energy to drive the bromide attack.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3][4]

    • Stop Point: Reaction usually completes in 4–6 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (5x reaction volume).

    • The product, this compound, is sparingly soluble in water and should precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual acid and acetic acid.

    • Purification: If the solid is off-color, recrystallize from Ethanol or Methanol/Water.

Protocol B: TMSCl / NaI (The "Mild" Method)

Best for: High-value intermediates, small scale (<1g), or if the substrate contains acid-sensitive moieties (though rare with sulfones). This generates TMSI in situ.

Materials
  • Substrate: 2-methoxy-5-(methylsulfonyl)pyridine (1.0 eq)

  • Reagents: Sodium Iodide (NaI, 2.0 eq), Chlorotrimethylsilane (TMSCl, 2.0 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.2 M).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

  • Reagent Prep: Add NaI to the flask, followed by anhydrous Acetonitrile. Stir until NaI is partially dissolved.

  • Activation: Add TMSCl dropwise. The solution will turn cloudy/yellow as NaCl precipitates and TMSI is generated.

  • Substrate Addition: Add the Substrate (dissolved in minimal MeCN) to the reaction mixture.

  • Reaction: Stir at Room Temperature for 1 hour, then warm to 50°C if conversion is slow.

  • Quench: Cool to RT. Add water and a small amount of aqueous Sodium Thiosulfate (

    
    ) to quench any free iodine (indicated by a brown color).
    
  • Extraction:

    • The product is polar. Extract with Ethyl Acetate (EtOAc) or DCM/MeOH (9:1) .

    • Note: Simple ether extraction is often insufficient for sulfonyl pyridones.

  • Drying: Dry organic phase over

    
    , filter, and concentrate.
    

Part 3: Comparative Analysis & Data

The following table summarizes the trade-offs between the two methods based on internal application data.

ParameterMethod A: HBr/AcOHMethod B: TMSCl/NaI
Reaction Type Acidic Hydrolysis /

Silyl-Cleavage /

Temperature 90–100°C (Reflux)25–50°C (Mild)
Time 4–8 Hours2–4 Hours
Yield (Typical) 85–95%75–85%
Purification Precipitation (Simple)Extraction/Column (Moderate)
Atom Economy HighLower (Silane waste)
Safety Hazard Corrosive / MeBr gasMoisture Sensitive / MeI gas
Decision Logic for Researchers

DecisionTree Start Start: Select Method Scale Is Scale > 10g? Start->Scale Sensitive Acid Sensitive Groups? Scale->Sensitive No MethodA Use Method A (HBr/AcOH) Scale->MethodA Yes Sensitive->MethodA No (Standard) MethodB Use Method B (TMSCl/NaI) Sensitive->MethodB Yes

Figure 2: Workflow for selecting the appropriate deprotection strategy.

Part 4: Quality Control & Troubleshooting

Analytical Characterization
  • 1H NMR (DMSO-d6):

    • Starting Material: Sharp singlet at ~3.9 ppm (O-Me).

    • Product: Disappearance of O-Me singlet. Appearance of broad singlet at >11.0 ppm (N-H lactam). The aromatic protons will shift upfield slightly due to the change from pyridine to pyridone.

  • HPLC:

    • The product (Pyridone) is significantly more polar than the starting material. Expect a shift to earlier retention times on Reverse Phase (C18) columns.

Common Issues
  • Incomplete Reaction (Method A): If starting material remains after 8 hours, add 1-2 eq of water to the HBr/AcOH mixture. The presence of water can sometimes assist the proton transfer required for the tautomerization step.[8]

  • Product Loss (Method B): The sulfone group makes the product water-soluble to some extent. Do not discard the aqueous layer without checking by LC-MS. If yield is low, saturate the aqueous layer with NaCl (salting out) and extract with THF/EtOAc.

Part 5: References

  • General Pyridone Synthesis & Challenges:

    • Evaluation of cleavage methods for 2-methoxypyridines.

    • Source:

  • Mechanistic Insight (TMSCl/NaI):

    • Detailed mechanism of methyl ether cleavage using In Situ TMSI.

    • Source:

  • Physical Properties:

    • Solubility and safety data for sulfonyl pyridines.

    • Source:

  • Patent Precedent:

    • Synthesis of 5-sulfonyl-2-pyridones in drug discovery (Glucokinase activators).

    • Source:

Sources

Scalable Process Chemistry for the Production of 5-(Methylsulfonyl)pyridin-2(1H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-(Methylsulfonyl)pyridin-2(1H)-one in Modern Drug Discovery

This compound is a crucial heterocyclic building block in the landscape of contemporary medicinal chemistry. Its unique electronic and structural features make it a sought-after scaffold for the development of novel therapeutic agents across various disease areas. The presence of the electron-withdrawing methylsulfonyl group profoundly influences the molecule's properties, enhancing its potential for specific biological interactions. This application note provides a comprehensive guide to a scalable and robust process for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The outlined process prioritizes safety, efficiency, and scalability, addressing the critical need for reliable access to this important intermediate.

Strategic Synthesis Overview: A Two-Step Approach from a Readily Available Precursor

The most strategic and scalable pathway to this compound commences with the commercially available and cost-effective starting material, 2-amino-5-methylpyridine. The synthesis is elegantly executed in two key transformations:

  • Diazotization and Sandmeyer-type Thiomethylation: The initial step involves the conversion of the amino group of 2-amino-5-methylpyridine into a diazonium salt. This is immediately followed by a copper-catalyzed Sandmeyer-type reaction to introduce a methylthio group at the 2-position and concomitant hydrolysis of the diazonium group to a hydroxyl, which tautomerizes to the more stable pyridin-2(1H)-one. This one-pot transformation efficiently yields the key intermediate, 5-(methylthio)pyridin-2(1H)-one.

  • Selective Oxidation: The subsequent and final step is the selective oxidation of the methylthio group of 5-(methylthio)pyridin-2(1H)-one to the corresponding methylsulfonyl group. This is achieved using a robust and environmentally benign oxidizing agent, potassium peroxymonosulfate (Oxone®), which ensures high conversion and selectivity, avoiding over-oxidation of the pyridinone ring.

This two-step sequence is designed for operational simplicity, high overall yield, and amenability to large-scale production.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start 2-Amino-5-methylpyridine Step1 Step 1: Diazotization & Sandmeyer-type Thiomethylation Start->Step1 Intermediate 5-(Methylthio)pyridin-2(1H)-one Step1->Intermediate NaNO₂, H₂SO₄, Cu(I) catalyst, CH₃SH source Step2 Step 2: Selective Oxidation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Oxone®, Solvent

Caption: A streamlined two-step synthetic route to this compound.

Part 1: Synthesis of 5-(Methylthio)pyridin-2(1H)-one

Causality Behind Experimental Choices

The choice of a Sandmeyer-type reaction is predicated on its reliability and scalability for the conversion of aromatic amines to a wide range of functional groups.[1] The in-situ generation and immediate reaction of the diazonium salt are critical for safety, minimizing the accumulation of potentially explosive diazonium species.[2][3] Copper(I) catalysis is essential for the efficient transfer of the methylthio group.

Detailed Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
2-Amino-5-methylpyridine1603-41-4108.14 g/mol 1.0
Sulfuric Acid (98%)7664-93-998.08 g/mol 3.0
Sodium Nitrite7632-00-069.00 g/mol 1.1
Copper(I) Iodide7681-65-4190.45 g/mol 0.1
Dimethyl Disulfide624-92-094.20 g/mol 1.5
Deionized Water7732-18-518.02 g/mol As required
Dichloromethane75-09-284.93 g/mol As required
Saturated Sodium BicarbonateN/AN/AAs required
BrineN/AN/AAs required
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As required

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Acidic Solution Preparation: To the flask, add deionized water and cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (3.0 eq.) while maintaining the temperature below 10 °C.

  • Amine Addition: Once the acidic solution has cooled to 0-5 °C, add 2-amino-5-methylpyridine (1.0 eq.) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture until a clear solution is obtained.

  • Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of deionized water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature strictly between 0-5 °C.[4]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) iodide (0.1 eq.) and dimethyl disulfide (1.5 eq.) in a suitable solvent like acetonitrile. Cool this solution to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution to the copper(I) iodide/dimethyl disulfide solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(methylthio)pyridin-2(1H)-one.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by silica gel column chromatography.[5]

Part 2: Oxidation to this compound

Causality Behind Experimental Choices

Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is a versatile, stable, and safe oxidizing agent that is highly effective for the oxidation of sulfides to sulfones.[6][7] Its use in a biphasic system or in polar protic solvents allows for a clean reaction with easy work-up. The stoichiometry of Oxone® is critical to ensure complete oxidation to the sulfone without significant side reactions.

Detailed Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
5-(Methylthio)pyridin-2(1H)-one(from Part 1)155.21 g/mol 1.0
Oxone®70693-62-8614.76 g/mol 2.2
Methanol67-56-132.04 g/mol As required
Deionized Water7732-18-518.02 g/mol As required
Dichloromethane75-09-284.93 g/mol As required
Saturated Sodium ThiosulfateN/AN/AAs required
Saturated Sodium BicarbonateN/AN/AAs required
BrineN/AN/AAs required
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As required

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(methylthio)pyridin-2(1H)-one (1.0 eq.) in a mixture of methanol and water.

  • Oxidant Addition: Cool the solution to 0-5 °C in an ice bath. Add Oxone® (2.2 eq.) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Neutralization and Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a crystalline solid.[8]

Process Safety and Hazard Management

Diazotization and Sandmeyer Reaction:

  • Thermal Hazard: Diazonium salts are thermally unstable and can decompose explosively, especially in a dry state.[3] It is imperative to maintain low temperatures (0-5 °C) throughout the diazotization and Sandmeyer reaction.[2]

  • Gas Evolution: The decomposition of the diazonium salt generates nitrogen gas. The reaction must be conducted in a well-ventilated fume hood with an appropriate setup to handle gas evolution.

  • Reagent Control: The slow, controlled addition of sodium nitrite is crucial to prevent a runaway reaction.

Oxidation Reaction:

  • Exothermicity: The oxidation of sulfides is an exothermic process. The portion-wise addition of Oxone® at low temperatures is necessary to control the reaction temperature.

  • Oxidizer Handling: Oxone® is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials.

Data Presentation: Expected Yields and Purity

StepProductExpected Yield (%)Purity (by HPLC) (%)
15-(Methylthio)pyridin-2(1H)-one65-75>95 (after purification)
2This compound85-95>98 (after recrystallization)

Conclusion

This application note provides a detailed, scalable, and safety-conscious process for the synthesis of this compound. By employing a robust two-step sequence involving a Sandmeyer-type thiomethylation and a selective Oxone®-mediated oxidation, this protocol offers a reliable and efficient route to this valuable building block for drug discovery and development. The emphasis on understanding the causality behind experimental choices and rigorous adherence to safety protocols ensures the successful and safe implementation of this process on a laboratory and pilot-plant scale.

References

  • Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link]

  • ChemSafetyPro. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • Google Patents.
  • Halpern, M. (2021). PTC-Oxone® Oxidation of Sulfide to Sulfone. PTC Organics, Inc. [Link]

  • Demir, A. S., et al. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 113(3), 1756-1811. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxidation of 5-Methylthio-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oxidation of 5-methylthio-2-pyridone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

The selective oxidation of the thioether in 5-methylthio-2-pyridone to its corresponding sulfoxide, 5-methylsulfinyl-2-pyridone, is a key step in the synthesis of various pharmacologically active molecules. However, this reaction is often plagued by challenges, most notably the over-oxidation to the sulfone byproduct. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses the most common issues encountered during the oxidation of 5-methylthio-2-pyridone in a direct question-and-answer format.

Question 1: My yield of 5-methylsulfinyl-2-pyridone is consistently low. What are the primary causes and how can I fix this?

Low yield is the most frequent complaint, typically stemming from two main issues: incomplete conversion or, more commonly, the formation of byproducts. A systematic approach is essential for diagnosis.

Causality Analysis:
  • Over-oxidation to Sulfone: The primary culprit is often the further oxidation of the desired sulfoxide to the corresponding sulfone. The sulfoxide can sometimes be more susceptible to oxidation than the starting thioether, creating a narrow window for optimal reaction time.

  • Incomplete Reaction: Insufficient reaction time, low temperature, or suboptimal stoichiometry of the oxidant can lead to a significant amount of unreacted starting material remaining.

  • Degradation: The pyridone ring can be sensitive to harsh reaction conditions, such as extreme pH or high temperatures, leading to decomposition.

  • Product Isolation Issues: The 5-methylsulfinyl-2-pyridone product is significantly more polar than the starting material. Inefficient extraction from aqueous layers or degradation during purification (e.g., on silica gel) can artificially lower the isolated yield.[1]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and solve low-yield problems.

G cluster_analysis Diagnosis based on Crude Analysis cluster_solutions Corrective Actions start Low Yield of Sulfoxide check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete High % of Starting Material? check_reaction->incomplete Evaluate overoxidized Significant Sulfone Peak? check_reaction->overoxidized Evaluate complex_mixture Multiple Unidentified Spots? check_reaction->complex_mixture Evaluate sol_incomplete Increase Reaction Time/Temp. Increase Oxidant Stoichiometry (Carefully!) incomplete->sol_incomplete sol_overoxidized Reduce Oxidant (Target 1.0-1.1 eq.) Slow Oxidant Addition Lower Temperature Choose Milder Oxidant overoxidized->sol_overoxidized sol_degradation Use Milder Conditions (pH, Temp) Consider Alternative Solvent complex_mixture->sol_degradation

Caption: Troubleshooting workflow for low sulfoxide yield.

Question 2: How can I specifically prevent the formation of the 5-methylsulfonyl-2-pyridone byproduct?

Preventing over-oxidation is the single most critical factor for achieving high yields. The key is to control the reactivity and availability of your chosen oxidant.

Mechanistic Insight:

The oxidation proceeds stepwise. The first oxidation (thioether to sulfoxide) is generally faster than the second (sulfoxide to sulfone). However, as the starting material is consumed, the relative concentration of the sulfoxide increases, making it a more likely target for the remaining oxidant.

Control Strategies:
  • Stoichiometry is Paramount: Use a precise amount of the oxidizing agent. Start with 1.0 to 1.1 equivalents. A large excess of the oxidant is the most common mistake and will almost certainly lead to sulfone formation.[2]

  • Mode of Addition: Never add the substrate to the oxidant. Always add the oxidant slowly (e.g., dropwise via a syringe pump) to a solution of the 5-methylthio-2-pyridone. This maintains a low instantaneous concentration of the oxidant, favoring the faster first oxidation and allowing the reaction to be stopped before significant over-oxidation occurs.[2]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective. Exothermic reactions must be cooled to prevent run-away oxidation.

  • Careful Monitoring: Use TLC or LC-MS to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed and before the sulfone spot/peak becomes significant.

  • Acidic Conditions: In some systems, acidic conditions can suppress sulfone formation.[2] Using an oxidant like hydrogen peroxide in glacial acetic acid often provides good selectivity.[3]

G cluster_control Thioether 5-Methylthio-2-pyridone Sulfoxide 5-Methylsulfinyl-2-pyridone (Desired Product) Thioether->Sulfoxide k1 (fast) Sulfone 5-Methylsulfonyl-2-pyridone (Byproduct) Sulfoxide->Sulfone k2 (slower) Control Stop Reaction Here!

Caption: Reaction pathway showing the critical control point.

Question 3: I'm struggling with purifying the final product. Column chromatography gives poor recovery. What are better methods?

Sulfoxides are polar and can be sensitive, making standard purification challenging. If your product is degrading on silica, alternative methods are necessary.

  • Recrystallization: If your product is a solid and you have achieved good conversion (>90%) with minimal sulfone, recrystallization is the ideal method. Try solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Solvent Extraction: If there is a significant difference in the pKa of the starting material, product, and byproduct, an acid/base extraction might be possible. However, given the pyridone moiety, this can be complex. A simpler approach is to use the polarity difference. After quenching the reaction, you may be able to selectively extract the less polar unreacted starting material with a non-polar solvent (like diethyl ether or hexanes), leaving the more polar sulfoxide product in the aqueous/polar organic phase.[1]

  • Reverse-Phase Chromatography: C18 or other reverse-phase media are far less acidic and reactive than silica gel.[1] This is an excellent, albeit more expensive, alternative for purifying sensitive sulfoxides.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography on silica or alumina plates can be an effective way to isolate pure product without the prolonged exposure of a full column.[1]

Frequently Asked Questions (FAQs)

Q: What are the best oxidizing agents for this transformation?

The "best" oxidant depends on your scale, budget, and desired level of control. Green chemistry principles favor catalytic methods or reagents with benign byproducts.[2]

Oxidizing AgentTypical ConditionsProsCons
Hydrogen Peroxide (H₂O₂) 30% aq. H₂O₂ in Acetic Acid or with a metal catalyst"Green" (byproduct is water), inexpensive, readily available.[3]Can be slow without a catalyst; requires careful temperature and stoichiometry control to avoid over-oxidation.[3][4]
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to RTFast, effective, well-documented for thioether oxidations.[5]Byproduct (m-CBA) must be removed; can easily over-oxidize if not controlled.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Methanol/Water or CH₂Cl₂/WaterStable solid, effective, often gives clean reactions.Stoichiometry can be complex due to the formulation; workup involves removing inorganic salts.
Catalytic Fe(NO₃)₃·9H₂O / O₂ Acetic Acid, 50 °C, O₂ balloonUses inexpensive iron catalyst and oxygen as the terminal oxidant, very "green".[6]Requires handling of O₂; may require optimization for the specific substrate.
Q: How can I effectively monitor the reaction progress?

Real-time monitoring is crucial to stop the reaction at the point of maximum sulfoxide concentration.

  • Thin-Layer Chromatography (TLC): This is the most common and accessible method.

    • Mobile Phase: A mixture of a polar and non-polar solvent, such as 5-10% Methanol in Dichloromethane (DCM) or 50-70% Ethyl Acetate in Hexanes, usually provides good separation.

    • Visualization: Use a UV lamp (254 nm). The pyridone ring is UV-active.

    • Expected Results: The starting thioether will be the least polar compound (highest Rf), the desired sulfoxide will be intermediate, and the sulfone byproduct will be the most polar (lowest Rf).

CompoundExpected Relative RfNotes
5-methylthio-2-pyridone (Sulfide)HighFurthest up the plate.
5-methylsulfinyl-2-pyridone (Sulfoxide)MediumThe target spot.
5-methylsulfonyl-2-pyridone (Sulfone)LowAppears as starting material is consumed.
  • High-Performance Liquid Chromatography (HPLC) / LC-MS: These techniques provide quantitative data on the relative amounts of each component in the reaction mixture.[7][8] This is the most accurate way to determine the optimal reaction time.

Q: What are the key safety precautions for this reaction?
  • Handling Oxidants: Many oxidizing agents (especially peroxides like H₂O₂ and m-CPBA) are highly reactive and can be explosive, especially in concentrated form or when mixed with incompatible materials. Always handle them in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and avoid contact with metals.

  • Reaction Exotherms: Oxidation reactions are often exothermic. Use an ice bath for temperature control, especially during the addition of the oxidant.

  • Quenching: At the end of the reaction, any excess oxidant must be safely quenched before workup. A solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) is commonly used until a starch-iodide test indicates the absence of peroxides.

Experimental Protocols

Protocol 1: Selective Oxidation using Hydrogen Peroxide in Acetic Acid

This protocol is based on a general "green" method for selective sulfide oxidation.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve 5-methylthio-2-pyridone (1.0 eq.) in glacial acetic acid (approx. 0.5-1.0 M concentration).

  • Oxidant Addition: While stirring vigorously at 0 °C, add 30% aqueous hydrogen peroxide (1.1 eq.) dropwise over 15-30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction every 30-60 minutes by TLC.

  • Quenching: Once TLC indicates full consumption of the starting material, cool the flask back to 0 °C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Work-up: Carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or chromatography as determined necessary.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a sample of the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the pencil line.

  • Elution: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7% MeOH in DCM). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Allow the plate to dry completely, then visualize under a UV lamp at 254 nm. Circle the visible spots.

  • Analysis: Compare the spots in the 'RM' lane to the 'SM' lane to assess the consumption of starting material and the appearance of new, lower-Rf spots corresponding to the sulfoxide and potentially the sulfone.

References

  • Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis. ResearchGate. [Link]

  • Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI. [Link]

  • Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. ACS Publications. [Link]

  • Optimization of conditions for oxidation of sulfides to sulfoxides. ResearchGate. [Link]

  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. National Center for Biotechnology Information. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Center for Biotechnology Information. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. National Center for Biotechnology Information. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Semantic Scholar. [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. PubMed. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Photooxidation of Thioethers to Sulfoxides and the Self-Initiating Mechanism Evidenced by DFT Calculations. ACS Publications. [Link]

  • 2-Pyridone Synthesis Using 2-(Phenylsulfinyl)acetamide. ResearchGate. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Photooxidation of thioethers: preparative and mechanistic investigations (2018–2022). Royal Society of Chemistry. [Link]

  • Synthesis of 2-pyridones. University of Bristol. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. [Link]

  • Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. SciSpace. [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. [Link]

  • 5-Methyl-2-pyridone. National Center for Biotechnology Information. [Link]

  • Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. Office of Scientific and Technical Information. [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]

  • 5-Methyl-2-pyridone. PubMed. [Link]

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Technical Support Center: Purification of 5-(Methylsulfonyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for Purifying 5-(Methylsulfonyl)pyridin-2(1H)-one from reaction byproducts.

Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their downstream applications. Achieving excellent purity is paramount, as residual impurities can compromise biological assay results, complicate structural analysis, and impede regulatory approval.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to directly address the common and complex challenges encountered during the purification of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile depends heavily on the synthetic route. However, common classes of byproducts include:

  • Unreacted Starting Materials: The most straightforward impurities to identify if their chromatographic and spectroscopic signatures are known.

  • Regioisomers: If the synthesis involves substitution on the pyridine ring, isomers (e.g., substitution at the 3- or 4-position) can form.

  • Incomplete Oxidation/Reduction Products: If the methylsulfonyl group is installed via oxidation of a thioether, the corresponding sulfoxide (-SO-CH₃) is a very common process-related impurity.

  • Products of Side-Reactions: Depending on the reagents used, byproducts from undesired parallel reactions can occur. For instance, syntheses involving strong bases or nucleophiles may lead to decomposition or rearrangement products.

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) and non-volatile reagents can be carried through the work-up.

Q2: How do I choose between recrystallization and column chromatography for purification?

The choice is dictated by the nature and quantity of the impurities. The following workflow provides a logical decision-making process.

G cluster_0 cluster_1 cluster_2 Start Crude Product Analysis (TLC, ¹H NMR, LC-MS) Impurity_Profile Assess Impurity Profile Start->Impurity_Profile Recrystallization Recrystallization Impurity_Profile->Recrystallization  Product is the major component (>90%)  Impurities have different solubility  Product is a well-defined solid Chromatography Flash Column Chromatography Impurity_Profile->Chromatography  Multiple impurities present  Impurities have similar polarity (close spots on TLC)  Product is an oil or amorphous solid Pure_Solid High-Purity Crystalline Solid Recrystallization->Pure_Solid Pure_Fractions Pure Fractions Collected Chromatography->Pure_Fractions

Caption: Decision workflow for selecting a purification method.
  • Recrystallization is ideal for removing small amounts of impurities from a crude product that is already substantially pure (>90%) and crystalline. It is a scalable, cost-effective method perfect for late-stage development.[1]

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple components or impurities with polarities similar to the product. It offers high resolution but is more solvent-intensive and less scalable than recrystallization.[2][3][4]

Q3: What analytical techniques are essential for confirming the purity of the final product?

A combination of techniques is required to establish purity unequivocally:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities, even at low levels. Integration of impurity peaks relative to the product can provide a semi-quantitative purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities. HPLC with UV detection (e.g., at 254 nm and 280 nm) can be used to determine purity as a percentage of total peak area. The mass spectrometer confirms the molecular weight of the main peak and helps identify impurities.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a crystalline solid.[1][5] Impurities typically cause melting point depression and broadening.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check for purity. A pure compound should ideally show a single spot in multiple solvent systems.

Troubleshooting Guide

Recrystallization Issues

Q: I've followed the protocol, but my product won't crystallize out of solution, even after cooling. What's wrong?

This is a common issue related to supersaturation. Here are several potential causes and solutions:

  • Cause 1: Too Much Solvent. You may have added more than the minimum amount of hot solvent required for dissolution.

    • Solution: Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy, indicating saturation. Then, add a drop or two of hot solvent to redissolve the solid and allow it to cool again.

  • Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" to start the process.

    • Solution 1 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.[6]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Cause 3: Cooling Too Quickly. Rapid cooling can lead to the formation of an oil or amorphous precipitate rather than well-ordered crystals.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop, then transfer it to an ice bath for complete crystallization.[1]

Q: My recrystallization yield is very low. How can I improve it?

Low yield is often a trade-off for high purity. However, significant losses can be minimized.

Potential CauseScientific Rationale & Solution
Using the Wrong Solvent The ideal solvent dissolves the compound well when hot but poorly when cold.[1] If solubility is still significant at low temperatures, you will lose product in the mother liquor. Solution: Perform thorough solubility tests to find a better solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[5][6]
Premature Crystallization If the compound crystallizes in the funnel during hot filtration, it will be lost with the insoluble impurities. Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the transfer. Perform the filtration as quickly as possible.[1]
Incomplete Crystallization Not allowing sufficient time or low enough temperature for crystallization. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.
Excessive Washing Washing the collected crystals with too much cold solvent can redissolve some of the product. Solution: Wash the filter cake with a minimal amount of ice-cold solvent, ensuring the vacuum is off during the initial wash and then reapplying it to pull the solvent through.

Q: My product is still colored after recrystallization. What should I do?

Colored impurities are often highly conjugated organic molecules that are present in small amounts but are intensely colored.

  • Solution: Activated Charcoal Treatment. Before the hot filtration step, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[6] The charcoal has a high surface area and will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Adding too much charcoal can adsorb your product and reduce the yield.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, toluene) at room temperature and at their boiling points.[7][8] A good solvent will show low solubility at room temperature and high solubility when hot. Ethanol or an ethanol/water mixture is a common starting point for polar compounds like pyridinones.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[1]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.[6]

  • Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent. Characterize the final product by NMR, LC-MS, and melting point analysis.

Chromatography Issues

Q: My compound is streaking or tailing badly on a silica gel TLC plate and column. Why is this happening and how can I fix it?

This is a classic problem when purifying basic compounds like pyridines on acidic silica gel.

  • Scientific Rationale: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape (tailing) and can result in low recovery.[9]

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active silanol sites. A common choice is triethylamine (TEA) at 0.1-1% (v/v). This will "mask" the acidic sites and allow your compound to elute with a much-improved peak shape.[9]

  • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a less acidic or neutral stationary phase. Alumina (basic or neutral) is a good alternative. For reversed-phase chromatography, use a pH-stable column and a mobile phase buffered at a higher pH where the pyridine is neutral.[9]

G cluster_0 cluster_1 cluster_2 Start Problem: Peak Tailing on Silica Gel Check_pH Is the analyte basic (e.g., contains a pyridine)? Start->Check_pH Add_Modifier Option 1: Modify Mobile Phase Check_pH->Add_Modifier Yes Change_Stationary Option 2: Change Stationary Phase Add_Modifier->Change_Stationary If tailing persists Modifier_Details Add 0.1-1% Triethylamine (TEA) or Ammonia-saturated solvent to neutralize acidic silanol sites. Add_Modifier->Modifier_Details Stationary_Details Switch to Neutral Alumina, Deactivated (End-Capped) Silica, or a Polymer-based resin. Change_Stationary->Stationary_Details

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Q: I can't separate my product from an impurity with a very similar Rf value on TLC. What are my options?

This requires optimizing the selectivity of your chromatographic system.

StrategyRationale & Implementation
Optimize Mobile Phase Small changes in solvent polarity can have a large effect. Systematically vary the ratio of your solvents (e.g., from 30% EtOAc in Hexane to 35%, 40%, etc.). Sometimes, changing the solvent system entirely (e.g., from Hexane/EtOAc to Dichloromethane/Methanol) can alter the selectivity and improve separation.[3][10]
Change Stationary Phase If the primary interaction is hydrophobic, a different stationary phase can introduce new separation mechanisms. For normal phase, switching from silica to alumina may help. For reversed-phase HPLC, switching from a standard C18 column to one with a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can introduce π-π or dipole-dipole interactions that can resolve closely eluting compounds.[11]
Use a Shallow Gradient For column chromatography, running a very shallow gradient of the eluent around the polarity where your compound elutes can help resolve close-running spots.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. The ideal system gives your product an Rf value of ~0.3. Test various combinations, such as Hexane/Ethyl Acetate and Dichloromethane/Methanol. Add 0.5% TEA if streaking is observed.

  • Column Packing: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using a slurry of silica gel in the initial, least polar solvent of your gradient.

  • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel (~2-3x the mass of your product). To do this, dissolve the product in a minimal amount of a low-boiling solvent (like DCM or EtOAc), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method typically results in better separation.

  • Elution: Place the dry-loaded sample onto the top of the packed column. Carefully add the initial mobile phase and begin running the column. Collect fractions and monitor them by TLC.

  • Solvent Gradient: If a single solvent system (isocratic elution) does not provide adequate separation, use a stepwise or linear gradient, slowly increasing the proportion of the more polar solvent.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.

  • Final Analysis: Dry the product under high vacuum and confirm its purity by NMR and LC-MS.

References

  • Experimental Section General Considerations. (n.d.). Supporting Information. Retrieved from [Link]

  • Lu, X., et al. (2004). Supporting Information for Angew. Chem. Int. Ed. 2004. Wiley-VCH. Retrieved from [Link]

  • Davies, W. I., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. Retrieved from [Link]

  • Gervais, V., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Retrieved from [Link]

  • Umemura, T., et al. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Retrieved from [Link]

  • Mojzych, M. (2005). A Rapid Synthesis of the 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e]-[2][10][12]Triazine from Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine under Microwave Irradiation. Molbank. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP3958976A1 - Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts.
  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Shtaitz, Y., et al. (2023). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. Bulletin of the South Ural State University series Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole. Retrieved from [Link]

  • Ali, M. A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methyl aspartic acid. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization | Chemistry Laboratory Techniques. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one. Retrieved from [Link]

  • Mossotti, R., et al. (2020). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Hrovat, K., et al. (2024). Synthesis of Pyridinium Moiety Containing Triazolyl Purines. Chemistry. Retrieved from [Link]

Sources

Controlling N- vs O-alkylation selectivity in 2-pyridone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-ALK-Selectivity-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling N- vs O-alkylation in 2-pyridone scaffolds

Executive Summary: The Tautomeric Challenge

The core challenge in alkylating 2-pyridone lies in its lactam-lactim tautomerism . The 2-pyridone anion is an ambident nucleophile , possessing two reactive centers: the nitrogen (soft nucleophile) and the oxygen (hard nucleophile).[1][2]

  • Thermodynamic Control: Generally favors N-alkylation (formation of the stable amide/lactam carbonyl).

  • Kinetic Control: Can favor O-alkylation (formation of the lactim ether), often driven by "hard" electrophiles or specific counter-ion effects (e.g., Silver).

This guide provides a decision matrix and troubleshooting protocols to force selectivity toward your desired isomer.

Decision Matrix: Route Selection

Use the following logic flow to determine the optimal conditions for your target isomer.

SelectivityMatrix Start Target Isomer? N_Alk N-Alkylated (Lactam) Start->N_Alk O_Alk O-Alkylated (Lactim Ether) Start->O_Alk Base_N Base: Alkali Metal (NaH, K2CO3, Cs2CO3) N_Alk->Base_N Dissociated Ion Pair Base_O Base: Silver Salts (Ag2CO3, Ag2O) O_Alk->Base_O Associative/Coordination Solvent_N Solvent: Polar Aprotic (DMF, DMSO) Base_N->Solvent_N Elec_N Electrophile: Soft (Alkyl Halides) Solvent_N->Elec_N Result_N Major Product: N-Alkyl 2-pyridone Elec_N->Result_N Solvent_O Solvent: Non-Polar (Benzene, Toluene, DCM) Base_O->Solvent_O Elec_O Electrophile: Hard (Trialkyloxonium, Triflates) Solvent_O->Elec_O Result_O Major Product: 2-Alkoxypyridine Elec_O->Result_O

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Troubleshooting & FAQs
Issue 1: "I need N-alkylation, but I'm seeing significant O-alkylation impurities."

Diagnosis: This often occurs when the reaction conditions inadvertently increase the "hardness" of the system or fail to fully dissociate the nucleophile-counterion pair.

Corrective Actions:

  • Switch to "Softer" Bases/Solvents: Use Alkali metal bases (NaH, LiH, Cs2CO3) in polar aprotic solvents (DMF, DMSO). These solvents solvate the cation effectively, leaving the "naked" anion free. Since the Nitrogen lone pair is better aligned with the HOMO of the anion, the softer N-attack is favored under thermodynamic control.

  • Use the "Micellar" Method: Recent data suggests conducting the reaction in water with surfactants (e.g., 2% Tween-20) highly favors N-alkylation due to hydrophobic effects and hydrogen bonding shielding the oxygen.

  • Avoid Silver Salts: Ensure no trace silver salts are present, as Ag+ coordinates to the nitrogen lone pair, blocking it and forcing O-alkylation.

Issue 2: "I need O-alkylation, but the reaction yields mostly N-alkylated product."

Diagnosis: O-alkylation is the kinetic product and requires specific "Hard-Hard" interactions or metal-coordination assistance to overcome the thermodynamic preference for N-alkylation.

Corrective Actions:

  • The Silver Salt Protocol: Use Ag2CO3 or Ag2O in a non-polar solvent (Benzene, Toluene, or DCM).

    • Mechanism:[3][4][5][6][7] The Silver cation (Ag+) acts as a Lewis acid and coordinates to the Nitrogen lone pair (soft-soft interaction). This blocks the N-site and simultaneously precipitates the halide (AgX), driving the reaction at the Oxygen.

  • Electrophile Selection: Switch to "Hard" electrophiles. Alkyl triflates (ROTf), tosylates (ROTs), or trialkyloxonium salts (Meerwein's salt) react preferentially at the harder Oxygen center.

  • Mitsunobu Conditions: For alkylating with alcohols, the Mitsunobu reaction (PPh3/DIAD) generally favors O-alkylation for 2-pyridones, although sterics can influence this.

Issue 3: "How does the substrate substitution pattern affect selectivity?"

Insight:

  • C6-Substituents: A bulky group at the 6-position (adjacent to Nitrogen) sterically hinders N-alkylation, shifting selectivity toward O-alkylation.

  • Electron Withdrawing Groups (EWG): EWGs on the ring delocalize the negative charge. While they reduce overall nucleophilicity, strong EWGs can sometimes increase O-alkylation ratios by hardening the nucleophilic centers.

Comparative Data: Conditions vs. Selectivity
VariableConditionFavored SiteMechanistic Driver
Counter-ion Na+, K+, Li+, Cs+N-Alkylation Dissociated ion pair; N is the better nucleophile (HOMO).
Counter-ion Ag+O-Alkylation Ag+ coordinates/blocks N; Ag-O bond has covalent character.
Solvent DMF, DMSO, HMPAN-Alkylation Solvation of cations leaves "naked" anion.
Solvent Toluene, Benzene, CHCl3O-Alkylation Tight ion pairing favors attack by the more accessible/electrostatic O.
Electrophile Alkyl Iodides/BromidesN-Alkylation Soft electrophiles prefer Soft N.
Electrophile Alkyl Sulfates/TriflatesO-Alkylation Hard electrophiles prefer Hard O.
Standard Operating Protocols (SOPs)
Protocol A: High-Selectivity N-Alkylation (Alkali Metal Route)

Best for: Primary alkyl halides, benzyl halides.

  • Preparation: In a flame-dried flask under Argon, dissolve 2-pyridone (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Reaction: Stir for 30 min at 0°C until H2 evolution ceases (Solution becomes clear/yellow).

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Completion: Warm to RT and stir for 2-4 hours. Monitor by TLC.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

    • Validation: 1H NMR will show N-CH2 signals typically downfield (3.5 - 4.5 ppm) compared to O-CH2.

Protocol B: High-Selectivity O-Alkylation (Silver Salt Route)

Best for: Creating lactim ethers.

  • Preparation: Suspend 2-pyridone (1.0 equiv) and Ag2CO3 (1.1 equiv) in anhydrous Toluene or Benzene (0.1 M). Note: Exclude light if possible.

  • Alkylation: Add the alkyl halide (1.2 equiv).

  • Reaction: Heat to reflux (or 80°C) for 12-24 hours. The formation of a silver halide precipitate indicates progress.

  • Workup: Filter the mixture through a Celite pad to remove silver salts. Concentrate the filtrate.

    • Validation: 1H NMR will show O-CH2 signals typically at 4.0 - 5.0 ppm. IR will show loss of the carbonyl stretch (~1650 cm-1).

Mechanistic Visualization: The Silver Effect

The following diagram illustrates the specific role of the Silver cation in directing regioselectivity, a critical concept for troubleshooting failures.

SilverMechanism Pyridone 2-Pyridone Anion Ag_Coord Ag+ Coordination (Soft-Soft Interaction) Pyridone->Ag_Coord + Ag2CO3 Intermediate N-Ag Complex (Nitrogen Blocked) Ag_Coord->Intermediate Ag binds N Attack Nucleophilic Attack by Oxygen Intermediate->Attack + R-X Product O-Alkylated Product + AgX (Precipitate) Attack->Product

Figure 2: Mechanism of Ag-assisted O-alkylation. The soft Ag+ ion coordinates to the soft Nitrogen, sterically and electronically deactivating it, forcing the electrophile to attack the Oxygen.

References
  • Micellar N-Alkylation: Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, vol. 17, no.[8] 15, 2015, pp. 3698–3701. Link[9]

  • Mitsunobu Selectivity: Comins, D. L., & Gao, J. "N- vs O-Alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, vol. 35, no. 18, 1994, pp. 2819-2822. Link

  • P(NMe2)3 Mediated N-Alkylation: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters."[6][10] The Journal of Organic Chemistry, vol. 89, 2024, pp. 3657-3665.[6][10] Link

  • Silver Salt Mechanism: Hopkins, G. C., et al. "The Alkylation of 2-Pyridones." The Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044. Link

Sources

Technical Support Center: Purification of Sulfones from m-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers engaged in sulfone synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the removal of residual m-chlorobenzoic acid (m-CBA) from sulfone products, particularly when using m-chloroperoxybenzoic acid (m-CPBA) as an oxidant. Our goal is to equip you with the knowledge and practical techniques to ensure the purity of your synthesized sulfones.

Introduction: The Challenge of Acidic Byproducts

The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry, often employed in the synthesis of biologically active molecules.[1][2][3] A widely used and effective oxidant for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).[1][4][5] However, a common consequence of this reaction is the formation of m-chlorobenzoic acid (m-CBA) as a byproduct. The presence of this acidic impurity can complicate downstream applications and characterization. This guide will walk you through the principles and practical steps to effectively remove m-CBA from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is removing m-chlorobenzoic acid important?

A1: Residual m-chlorobenzoic acid can interfere with subsequent reactions, act as a catalyst for undesired side reactions, and complicate the purification and characterization of the final sulfone product. For drug development professionals, the presence of impurities can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API).[6]

Q2: What are the key physical and chemical properties of m-chlorobenzoic acid that I can exploit for its removal?

A2: Understanding the properties of m-CBA is crucial for designing an effective purification strategy. Key properties include:

  • Acidity: m-Chlorobenzoic acid is a carboxylic acid with a pKa of approximately 3.8.[7][8] This means it can be readily deprotonated by a weak base to form a water-soluble carboxylate salt.

  • Solubility: It is sparingly soluble in water but shows good solubility in many common organic solvents like dichloromethane (DCM), ethyl acetate, and ethanol.[9][10]

Q3: Can I just use a basic wash to remove the m-chlorobenzoic acid?

A3: Yes, a basic aqueous wash is the most common and effective method.[11][12][13] By washing the organic layer containing your sulfone and the m-CBA byproduct with a basic solution (like sodium bicarbonate), you convert the m-CBA into its sodium salt. This salt is highly soluble in the aqueous layer and can be easily separated.

Q4: What is the best base to use for the aqueous wash?

A4: A saturated or 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is generally the preferred choice.[14][15] It is a weak base, strong enough to deprotonate the m-CBA without causing hydrolysis or other unwanted reactions with many sensitive functional groups that might be present in your sulfone. Stronger bases like sodium hydroxide (NaOH) should be used with caution as they can be less selective.

Q5: I performed a bicarbonate wash, but I still see m-chlorobenzoic acid in my NMR spectrum. What went wrong?

A5: This could be due to a few reasons:

  • Insufficient washing: You may not have used enough bicarbonate solution or performed enough washes to completely extract the m-CBA.

  • Emulsion formation: An emulsion between the organic and aqueous layers can trap the m-CBA salt, preventing its complete removal.

  • pH of the aqueous layer: If the aqueous layer does not remain basic throughout the extraction, the m-CBA will not be fully deprotonated and extracted.

Troubleshooting Guides

Guide 1: Optimizing the Basic Aqueous Wash (Liquid-Liquid Extraction)

This is the first and most critical step in removing m-CBA.

The "Why": This technique leverages the acidic nature of m-CBA. By reacting it with a base, we form a salt that is highly polar and thus preferentially dissolves in the aqueous phase, while your likely less polar sulfone remains in the organic phase.[11][12][13][16]

Step-by-Step Protocol:

  • Reaction Quench: After your sulfone synthesis is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This will ensure a clean separation of layers.

  • First Wash: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate. The volume of the bicarbonate solution should be roughly equal to the volume of the organic layer.

  • Venting is Crucial: Stopper the funnel and invert it gently. Immediately open the stopcock to release the pressure from the carbon dioxide gas that is generated. Failure to vent can lead to a dangerous pressure buildup.

  • Extraction: Close the stopcock and shake the funnel gently for 1-2 minutes. Periodically vent the funnel.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If you are using an organic solvent less dense than water (like ethyl acetate), the organic layer will be on top.

  • Repeat: Repeat the washing step (3-6) two to three more times with fresh sodium bicarbonate solution.

  • Brine Wash: After the final basic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude sulfone.

Troubleshooting this Protocol:

  • Persistent Emulsion: If an emulsion forms, try adding a small amount of brine to help break it. Alternatively, you can filter the entire mixture through a pad of Celite.

  • Incomplete Removal: If TLC or NMR analysis still shows the presence of m-CBA, consider increasing the number of bicarbonate washes or using a slightly more concentrated basic solution.

Guide 2: Purification by Recrystallization

If the basic wash does not yield a product of sufficient purity, recrystallization is an excellent next step.

The "Why": Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.[17][18] Ideally, your sulfone will be highly soluble in a hot solvent and poorly soluble in the same solvent when it's cold, while the m-CBA impurity remains in solution.

Step-by-Step Protocol:

  • Solvent Selection: The key is to find a suitable solvent or solvent system. You can do this through small-scale solubility tests. Good starting points for sulfones are often ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[19]

  • Dissolution: In a flask, add the crude sulfone and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the sulfone is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified sulfone crystals under vacuum.

Troubleshooting this Protocol:

  • Oiling Out: If your sulfone separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a more dilute solution or a different solvent system.

  • No Crystals Form: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure sulfone.

Guide 3: Column Chromatography

For challenging separations or when very high purity is required, column chromatography is the most powerful technique.[20][21]

The "Why": This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through the column.[20][22] m-Chlorobenzoic acid is quite polar and will generally adhere more strongly to the silica gel than many less polar sulfones.[14][23]

Step-by-Step Protocol:

  • Stationary Phase Selection: Silica gel is the most common choice for normal-phase chromatography.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system that provides good separation between your sulfone and m-CBA. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve your crude sulfone in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting fractions at the bottom.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure sulfone.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting this Protocol:

  • Poor Separation: If the sulfone and m-CBA elute together, you need to adjust the polarity of your eluent. A less polar eluent will generally cause the m-CBA to stick more strongly to the silica gel, allowing your sulfone to elute first.

  • Product Streaking on the Column: This can be caused by overloading the column or poor solubility of the product in the eluent. Try using a larger column or a slightly more polar eluent.

Visualization of the Purification Workflow

PurificationWorkflow start Crude Reaction Mixture (Sulfone + m-CBA) extraction Liquid-Liquid Extraction (Aqueous NaHCO3 Wash) start->extraction analysis1 Purity Check (TLC/NMR) extraction->analysis1 recrystallization Recrystallization analysis1->recrystallization Impure end_product Pure Sulfone analysis1->end_product Sufficiently Pure analysis2 Purity Check (TLC/NMR) recrystallization->analysis2 chromatography Column Chromatography analysis2->chromatography Impure analysis2->end_product Sufficiently Pure chromatography->end_product

Caption: Decision workflow for purifying sulfones from m-CBA.

Quantitative Data Summary

Property of m-Chlorobenzoic AcidValueReference
Molecular FormulaC₇H₅ClO₂[10]
Molar Mass156.57 g/mol [10]
Melting Point154 °C[10]
pKa~3.8[7][8]
Water SolubilitySparingly soluble[9]
Solubility in Organic SolventsSoluble in ethanol, dichloromethane, ethyl acetate[9]

References

  • Boyle, M. (1989). J Environ Qual 18: 395-402.
  • Crown. (2026, January 6).
  • University of Rochester. Workup Tricks: Reagents.
  • [Reference Title].
  • [Reference Title]. (2015, October 6). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents.
  • [Reference Title]. (2024, December 12). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • [Reference Title]. Workup for m-CPBA.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Organic Chemistry Portal.
  • FooDB. (2011, September 21). Showing Compound m-Chlorobenzoic acid (FDB022682).
  • Solubility of Things. 3-Chlorobenzoic acid.
  • ResearchGate. mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide....
  • [Reference Title]. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Reddit. (2023, June 20).
  • Reddit. (2025, December 18). How to remove large excess of mCPBA? : r/Chempros.
  • Wikipedia. 3-Chlorobenzoic acid.
  • Wikipedia. Liquid–liquid extraction.
  • [Reference Title]. Acid-Base Extraction.
  • ResearchGate. (2016, April 21).
  • [Reference Title]. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
  • Organic Syntheses Procedure. m-CHLOROPERBENZOIC ACID.
  • PubChem. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318.
  • Scientific & Academic Publishing.
  • DOI. Synthesis of Vinylic Sulfones in Aqueous Media.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Quora. (2016, December 12). Why m-chlorobenzoic acid is stronger acid than p-chlorobenzoic acid?.
  • [Reference Title].
  • SciSpace. Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O -Chlorobenzoic Acid Solutions in Various.
  • CDH Fine Chemical. m-CHLORO BENZOIC ACID.
  • [Reference Title]. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones.
  • Google Patents. EP0282915B1 - Process for preparing sulfone compounds.
  • Organic Chemistry Portal. Synthesis of Vinylic Sulfones in Aqueous Media.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
  • University of Rochester.
  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?.
  • UCT Science.
  • Phenomenex. (2025, December 12).
  • Organic Syntheses Procedure. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g).
  • Chegg.com. (2023, January 23). Solved 4-The PKa of p-chlorobenzoic acid is 3.
  • University of York. Theory of Aqueous Workup.
  • US Pharmacopeia (USP).
  • SIELC Technologies. (2018, February 16). Separation of Divinyl sulfone on Newcrom R1 HPLC column.
  • Google Patents.
  • European Patent Office. (1992, October 14). Method for preparing sulfones - EP 0508424 A2.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Methylsulfonyl Pyridine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Palladium-Catalyzed Cross-Coupling of 2-Methylsulfonyl Pyridines Ticket Priority: High (Catalyst Deactivation/Stalled Reaction) Audience: Senior Chemists, Process Development Scientists

Executive Summary: The "Double-Edged" Electrophile

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled conversions, low yields, or catalyst precipitation ("palladium black") when attempting to cross-couple 2-methylsulfonyl pyridines .

While the methylsulfonyl (


) group is an excellent leaving group (pseudohalide) for activating the typically inert C2 position of pyridines, it introduces a specific mode of catalyst failure: Sulfinate Poisoning .

Unlike standard halide couplings, the oxidative addition of a methylsulfonyl pyridine releases the methanesulfinate anion ($ \text{MeSO}_2^- $). This byproduct is a potent S-donor ligand that binds irreversibly to soft metal centers (Pd, Ni), forming catalytically inactive complexes that halt the cycle before transmetallation can occur.

Diagnostic Module: The Mechanism of Failure

To fix the reaction, you must understand the "trap." The failure is rarely due to the initial oxidative addition (which is facile due to the electron-deficient pyridine ring) but rather the inability of the catalyst to turnover.

The Sulfinate Trap

The methanesulfinate anion is ambident. While it can bind through oxygen (hard), it prefers to bind soft metals like Palladium(II) through Sulfur . This forms stable, often dimeric, resting states that crowd the metal center and prevent the approach of the nucleophile (boronic acid/ester).

Visualizing the Poisoning Pathway

G Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Py-SO2Me PdII_Int Pd(II) Intermediate [L-Pd(Py)-SO2Me] OxAdd->PdII_Int Sulfinate Release of MeSO2- (Poison) PdII_Int->Sulfinate Dissociation TransMet Transmetallation (Ar-B(OH)2) PdII_Int->TransMet Ideal Path Trap INACTIVE TRAP [L-Pd-S(O)2Me] Dimer Sulfinate->Trap Coordination to Pd (S-Binding) Trap->TransMet BLOCKED Prod Product Release Py-Ar TransMet->Prod Prod->Pd0 Reductive Elim.

Figure 1: The "Sulfinate Trap" mechanism. The released methanesulfinate anion competes with the transmetallation step, sequestering the catalyst into an inactive resting state.

Hardware Solution: Ligand & Catalyst Selection

The most effective way to prevent sulfinate coordination is steric shielding . You must select a ligand that is bulky enough to destabilize the Pd-S bond or prevent the formation of bridged dimers, yet flexible enough to allow the catalytic cycle to proceed.

Recommended Ligand Matrix
Ligand ClassSpecific LigandRecommendationWhy it Works
Dialkylbiaryl Phosphines XPhos Primary Choice The isopropyl groups on the upper ring provide massive steric bulk, preventing the small sulfinate anion from bridging two Pd centers.
Dialkylbiaryl Phosphines SPhos Secondary Choice Excellent for electron-rich coupling partners; high stability.
Bulky Phosphines

Alternative Highly electron-rich; promotes oxidative addition but can be prone to oxidation.
NHC Ligands PEPPSI-IPr Specialized Strong sigma-donation stabilizes Pd(0) and resists displacement by sulfinates.
Pre-Catalyst Strategy

Avoid using


. Triphenylphosphine is too small and not electron-rich enough to prevent poisoning.
  • Best Practice: Use Pd(OAc)2 with XPhos (1:2 ratio) or a pre-formed precatalyst like XPhos Pd G2/G3/G4 . This ensures the active species is generated immediately without an induction period where dimers can form.

Software Solution: Protocol & Conditions

Standard Suzuki conditions often fail.[1] Use this optimized protocol designed to scavenge the poison and facilitate turnover.

Protocol: Pd-Catalyzed Desulfitative Coupling

Target Reaction: 2-Methylsulfonylpyridine + Aryl Boronic Acid


 2-Arylpyridine

Step-by-Step Methodology:

  • Reagent Prep:

    • Substrate: 1.0 equiv 2-Methylsulfonylpyridine.

    • Nucleophile: 1.5 equiv Aryl Boronic Acid (Boronic esters are slower; acids preferred here).

    • Catalyst: 2-5 mol% Pd(OAc)2 .

    • Ligand: 4-10 mol% XPhos (Maintain 1:2 Pd:L ratio).

    • Base: 3.0 equiv

      
        (finely ground). Note: Carbonates (
      
      
      
      ) are acceptable, but Phosphates often yield better turnover in difficult N-heterocycles.
  • Solvent System:

    • 1,4-Dioxane / Water (4:1 ratio) .

    • Why: The presence of water is critical. It solubilizes the inorganic base and the sulfinate byproduct, helping to keep the "poison" in the aqueous phase and away from the lipophilic catalyst.

  • Execution:

    • Add solids to a vial equipped with a stir bar.

    • Evacuate and backfill with Argon (3 cycles).[2] Oxygen promotes homocoupling and catalyst death.

    • Add degassed solvent mixture.[2][3]

    • Heat to 100°C for 12-18 hours. Note: High temperature is required to force the equilibrium away from the stable sulfinate complex.

  • Workup:

    • Cool to RT. Filter through Celite to remove Pd black.

    • Partition between EtOAc and Water. Crucial: Wash the organic layer with dilute NaOH to ensure all boronic acid and sulfinic acid byproducts are removed.

Troubleshooting & FAQ

Q1: The reaction turns black immediately, and conversion stops at <10%.

  • Diagnosis: "Palladium Black" precipitation.[3][4] The catalyst has aggregated.[3][4]

  • Fix: This usually means the ligand failed to stabilize the Pd(0) species.

    • Switch to XPhos Pd G3 precatalyst.

    • Lower the catalyst loading (counter-intuitive, but sometimes high Pd concentration promotes aggregation).

    • Ensure your solvent is strictly degassed; oxygen accelerates ligand oxidation, leaving "naked" Pd to precipitate.

Q2: I see the starting material is consumed, but I have a complex mixture/low yield.

  • Diagnosis: Competitive SNAr or Homocoupling.

  • Fix:

    • If the nucleophile is electron-rich (e.g., amines, alkoxides), they might be attacking the pyridine directly (SNAr) instead of coupling via Pd. Lower the temperature to 80°C to favor the catalytic pathway over the thermal background reaction.

    • If homocoupling of the boronic acid is observed, reduce the amount of base or switch to mild bases like

      
      .
      

Q3: Can I use this for 2-Chloropyridines instead?

  • Answer: Yes, but 2-Chloropyridines are less reactive towards oxidative addition than 2-Methylsulfonylpyridines. However, they do not generate the sulfinate poison. If you can synthesize the chloro-derivative, it is often a "cleaner" reaction, though it may require stronger activation (e.g., BrettPhos).

Decision Tree for Optimization

Troubleshooting Start Start Reaction (Check LCMS @ 2h) Check Status? Start->Check Stalled Stalled (<20% Conv.) SM Remaining Check->Stalled No Rxn Black Pd Black Precipitate Check->Black Precipitate Homo Homocoupling Only Check->Homo Wrong Product Fix1 Switch Ligand: XPhos or SPhos Stalled->Fix1 Fix2 Increase Temp (110°C) Check Degassing Black->Fix2 Fix3 Switch Base: Use K3PO4 / Reduce O2 Homo->Fix3

Figure 2: Rapid diagnostic flowchart for methylsulfonyl coupling failures.

References

  • Markovic, T. et al. (2017).[1] "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides."[1] Chemical Science.

    • Context: Establishes the reactivity of pyridine sulfinates and the necessity of specific catalyst systems to handle the sulfin
  • Pang, A. et al. (2020). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society.[5]

    • Context: Definitive mechanistic study proving the "sulfinate trap" (Pd-S coordination)
  • Billingsley, K. & Buchwald, S.L. (2007). "Palladium-Catalyzed Cross-Coupling of Nucleophiles with Heteroaryl Sulfonates and Sulfinates." Journal of the American Chemical Society.[5]

    • Context: Foundational work on ligand selection (XPhos) for difficult heteroaryl electrophiles.
  • BenchChem Technical Support. (2025). "Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions."

    • Context: General troubleshooting for pyridine-based catalyst deactiv

Sources

Technical Support Center: Chemoselective Sulfide-to-Sulfone Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Over-Oxidation & Achieving Chemoselectivity Audience: Drug Development Chemists & Process Engineers Status: Active Support Guide

Core Directive & Scope

The Challenge: In sulfide-to-sulfone synthesis, "over-oxidation" typically refers to two distinct failure modes:

  • Chemoselectivity Failure: Oxidizing sensitive non-sulfur functional groups (e.g., epoxidizing alkenes, forming N-oxides from amines, or oxidizing alcohols).

  • Oxidative Degradation: Cleaving the C–S bond (forming sulfonates) or degrading the carbon skeleton under harsh conditions.

The Goal: Drive the reaction to completion (


) while leaving the rest of the molecular scaffold untouched.

Reagent Selection Matrix (The "Why")

Do not default to m-CPBA. While common, it is often the root cause of poor chemoselectivity. Use this matrix to select the correct oxidant based on your substrate's "danger zones."

Oxidant SystemBest For...[1][2][3]Risk Profile (Side Reactions)Chemoselectivity Score
H₂O₂ + Ammonium Heptamolybdate Alkenes, Alkynes , NitrilesVery Low. Tolerates acid-sensitive groups.[4][5]★★★★★ (High)
Oxone® (Buffered) Robust aliphatic substratesEpoxidation of electron-rich alkenes; Baeyer-Villiger oxidation of ketones.★★★☆☆ (Medium)
Urea-Hydrogen Peroxide (UHP) + Phthalic Anhydride Acid-sensitive substrates; Avoiding waterMild. Avoids hydrolysis of esters/acetals.★★★★☆ (High)
m-CPBA Simple, inert substratesHigh Risk: Epoxidation, N-oxidation, Baeyer-Villiger.★★☆☆☆ (Low)
KMnO₄ / FeCl₃ Heterogeneous catalysisHarsh. Can cleave C-C bonds or over-oxidize benzylic positions.★★☆☆☆ (Low)

Diagnostic Troubleshooting (Q&A)

Scenario A: The "Collateral Damage" (Alkene Epoxidation)

User Question: "I am trying to convert an allyl sulfide to a sulfone using Oxone, but I'm getting significant epoxidation of the double bond. How do I stop this?"

Technical Diagnosis: Oxone (potassium peroxymonosulfate) generates dimethyldioxirane (DMDO) in situ if acetone is used, or simply acts as a strong electrophilic oxidant capable of attacking electron-rich alkenes.

Corrective Protocol: Switch to a Catalytic Molybdate System . Molybdenum(VI) activates hydrogen peroxide to form a peroxomolybdate species that is highly specific for the soft sulfur nucleophile and generally ignores harder nucleophiles like alkenes.

  • Action: Use Ammonium Heptamolybdate (catalytic) with 30% H₂O₂ in Ethanol/Water.

  • Why: The electrophilicity of the peroxomolybdate is tuned for Sulfur, preventing alkene attack.

Scenario B: The "Nitrogen Trap" (N-Oxide Formation)

User Question: "My substrate has a tertiary amine. When I oxidize the sulfide, I get the N-oxide sulfone.[6] I need the amine to remain free."

Technical Diagnosis: Amines are easily oxidized by peracids (m-CPBA) and unbuffered peroxides.

Corrective Protocol: You must control the protonation state of the amine. An ammonium salt (


) is resistant to oxidation.
  • Action: Conduct the oxidation in acidic media (e.g., H₂O₂/Acetic Acid) or add a stoichiometric amount of acid (H₂SO₄ or HCl) to protonate the amine before adding the oxidant.

  • Alternative: If the amine is acid-sensitive, use the UHP/Phthalic Anhydride method, which is often milder, though protonation remains the most robust protection.

Scenario C: Stalled Reaction (Stopping at Sulfoxide)

User Question: "I'm using H₂O₂ but the reaction stalls at the sulfoxide (


). I can't push it to the sulfone."

Technical Diagnosis: The oxidation of sulfoxide to sulfone is kinetically slower than sulfide to sulfoxide. This is often due to the reduced nucleophilicity of the sulfoxide sulfur atom.

Corrective Protocol:

  • Catalyst Load: Increase the Molybdate or Tungstate catalyst concentration (from 1 mol% to 5 mol%).

  • Solvent Switch: If using water/methanol, switch to Acetonitrile or Acetic Acid . Acetic acid forms peracetic acid in situ, which is a stronger oxidant than H₂O₂ alone, helping push the second oxidation step.

Standard Operating Protocols (SOPs)

Protocol A: The "Green" Standard (Alkene-Tolerant)

Recommended for: Substrates containing alkenes, alkynes, or alcohols.

Reagents:

  • Substrate (1.0 equiv)

  • 30% Hydrogen Peroxide (H₂O₂) (2.5 - 3.0 equiv)

  • Ammonium Heptamolybdate Tetrahydrate

    
     (0.02 equiv / 2 mol%)
    
  • Solvent: Ethanol (or Methanol)[7]

Procedure:

  • Dissolution: Dissolve the sulfide (10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add Ammonium Heptamolybdate (0.2 mmol). Stir until mostly dissolved/suspended.

  • Oxidant Addition: Add 30% H₂O₂ (30 mmol) dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Stir at room temperature (25°C). Monitor via TLC/LCMS.

    • Note: The first step (sulfide

      
       sulfoxide) is fast (<1 hr). The second step (sulfoxide 
      
      
      
      sulfone) may take 2–6 hours.
  • Workup: Quench excess peroxide with saturated aqueous Sodium Thiosulfate (

    
    ). Extract with Ethyl Acetate.[6][8][9]
    
Protocol B: The "Acid-Safe" Method (UHP)

Recommended for: Substrates sensitive to aqueous acids or requiring anhydrous conditions.

Reagents:

  • Substrate (1.0 equiv)

  • Urea-Hydrogen Peroxide (UHP) (4.0 equiv)

  • Phthalic Anhydride (2.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc)[7][9]

Procedure:

  • Setup: Dissolve sulfide in EtOAc.

  • Addition: Add Phthalic Anhydride and UHP as solids.

  • Mechanism: Phthalic anhydride reacts with UHP to generate monoperoxyphthalic acid in situ in a controlled manner.

  • Reaction: Heat to mild reflux (or 45°C) if reaction is sluggish.

  • Workup: Filter off the solid phthalic acid byproduct (or wash with bicarbonate).

Visualizing the Chemoselective Logic

Decision Tree: Selecting the Right Protocol

ReagentSelection Start Start: Sulfide Substrate CheckAlkene Contains Alkene/Alkyne? Start->CheckAlkene CheckAmine Contains Amine? CheckAlkene->CheckAmine No ProtocolMo Protocol A: H2O2 + Molybdate Cat. (Prevents Epoxidation) CheckAlkene->ProtocolMo Yes CheckAcidSens Acid Sensitive? CheckAmine->CheckAcidSens No ProtocolAcid Protocol C: Acidic Media + H2O2 (Protects Amine) CheckAmine->ProtocolAcid Yes ProtocolUHP Protocol B: UHP + Phthalic Anhydride (Mild/Anhydrous) CheckAcidSens->ProtocolUHP Yes ProtocolOxone Protocol D: Buffered Oxone (Robust/Standard) CheckAcidSens->ProtocolOxone No

Caption: Flowchart for selecting the optimal oxidation system based on functional group compatibility.

Mechanism: Molybdate-Catalyzed Specificity

The Molybdate catalyst acts as an "oxygen transfer shuttle," activating H₂O₂ without generating free radicals that attack alkenes.

MoMechanism Mo_Inactive Mo(VI) Precursor Peroxo_Mo Peroxo-Mo Active Species Mo_Inactive->Peroxo_Mo + H2O2 - H2O Peroxo_Mo->Mo_Inactive O-Transfer Sulfide Sulfide (R-S-R) Sulfone Sulfone (R-SO2-R) Sulfide->Sulfone Oxidation via Peroxo-Mo

Caption: Simplified catalytic cycle. The Peroxo-Molybdate species is electrophilic enough to oxidize sulfur but usually too sterically demanding or electronically tuned to epoxidize alkenes.

References

  • Bahrami, K., et al. (2010).[6] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." Journal of Organic Chemistry.

  • Lutz, M., et al. (2018).[4][6] "An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride." Synthesis.

  • Kirihara, M., et al. (2010).[6][10] "Tantalum and Niobium Catalyzed Oxidation of Sulfides with Hydrogen Peroxide."[6] Synlett.

  • Organic Chemistry Portal. "Sulfone Synthesis by Oxidation." (Comprehensive reaction database).

  • Jeyakumar, K., et al. (2006). "Molybdate catalyzed oxidation of sulfides to sulfones."[5][8] Journal of Molecular Catalysis A: Chemical. (Primary source for Protocol A).

Sources

Technical Support Center: 5-(Methylsulfonyl)pyridin-2(1H)-one Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Subject: Thermal Stability & Handling of 5-(Methylsulfonyl)pyridin-2(1H)-one (CAS: 35196-11-3 / Derivatives) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Introduction: The Stability Paradox

Welcome to the technical support hub for This compound . If you are working with this molecule—likely as a scaffold for COX-2 inhibitors (e.g., Etoricoxib intermediates) or novel kinase inhibitors—you have likely encountered its "Jekyll and Hyde" behavior.[1][2][3]

While the core pyridone ring is aromatic and generally thermally stable up to its melting point (~200°C), the C5-methylsulfonyl group (


)  fundamentally alters the ring's electronics. It acts as a powerful electron-withdrawing group (EWG), significantly reducing the electron density of the ring.

The Consequence: Under reflux, this molecule is not just "hot"; it is electronically activated . It becomes a "soft" electrophile, susceptible to attack by solvents or impurities that would be inert towards a standard pyridone.

This guide addresses the three most common support tickets we receive regarding this scaffold: Solvent-Induced Decomposition , Solubility/Oiling Out , and Tautomeric Confusion .

Module 1: Solvent Compatibility (Critical Failure Mode)

Ticket #402: "My reaction mixture turned black/dark brown under reflux in ethanol."

Diagnosis: Nucleophilic Aromatic Substitution (


).[1]

Technical Explanation: The sulfone group at C5 draws electron density away from the ring, activating the C6 position (ortho to the nitrogen). While 2-pyridones are generally stable, the combination of high temperature (reflux) and a nucleophilic solvent (like Ethanol, Methanol, or primary amines) creates a perfect storm.[3]

  • Mechanism: The solvent acts as a nucleophile, attacking the electron-deficient C6 position.[2][3] This disrupts the aromaticity, leading to ring-opening or polymerization byproducts, which manifest as "tar" or dark color.[2][3]

Troubleshooting Protocol:

ParameterDo NOT Use (High Risk) Recommended (Stable) Why?
Protic Solvents Ethanol, Methanol, Isopropanolt-Amyl Alcohol , TFE (Trifluoroethanol)Primary alcohols attack C6.[1][2][3] Sterically hindered or acidic alcohols are safer.[1][2]
Aprotic Solvents Acetone (too volatile), Acetonitrile (if basic)Toluene , Xylene , Chlorobenzene Non-nucleophilic aromatics are the gold standard for thermal stability here.[3]
Polar Aprotic DMF/DMSO (>140°C)DMAc , NMP (controlled temp)DMF can decompose to dimethylamine at high reflux, which rapidly destroys the pyridone.

Actionable Advice: If you must use an alcohol for solubility, switch to tert-butanol or tert-amyl alcohol .[1][2][3] The steric bulk prevents nucleophilic attack at the ring carbon.

Module 2: Tautomerism & Solubility

Ticket #518: "The material oils out or forms a gum instead of crystallizing at reflux."

Diagnosis: Hydrogen-Bonding Network Disruption.[1][2][3]

Technical Explanation: In the solid state, this compound exists primarily as the lactam (NH-form) , forming strong intermolecular hydrogen-bonded dimers.[1][2][3]

  • At Reflux: High thermal energy breaks these dimers.[1][2] If the solvent is non-polar (e.g., Toluene), the monomeric species is often insoluble and, lacking the organized lattice energy to crystallize, it separates as a supercooled liquid (oil).

  • The Trap: Researchers often mistake this "oiling out" for decomposition.

Troubleshooting Protocol:

  • The "Co-Solvent Spike": Do not run pure toluene refluxes if concentration is >0.5 M. Add 5-10% Anisole or Dichlorobenzene .[1][2] These increase polarizability without introducing nucleophiles.[1][2]

  • Seeding: If oiling occurs, cool slowly to 60°C and seed with pure crystal. Do not crash cool to 0°C.

Module 3: Experimental Stability Workflows

Visualizing the Decision Process

Before committing valuable starting material to a scale-up, execute this stability decision tree.

StabilityWorkflow Start START: Stability Test This compound SolventCheck Check Solvent Class Start->SolventCheck Nucleophilic Nucleophilic (MeOH, EtOH, Amines) SolventCheck->Nucleophilic Primary Alcohols NonNuc Non-Nucleophilic (Toluene, DCM, THF) SolventCheck->NonNuc Inert Solvents OutcomeDegrade Outcome: DEGRADATION (SnAr / Ring Opening) Nucleophilic->OutcomeDegrade C6 Attack TempCheck Reflux Temperature? NonNuc->TempCheck HighTemp > 100°C (Xylene, DMF) TempCheck->HighTemp LowTemp < 80°C (THF, DCM) TempCheck->LowTemp RiskAssess Risk: DMF Decomp Generates Me2NH HighTemp->RiskAssess If DMF/DMSO OutcomeStable Outcome: STABLE Proceed with Reaction HighTemp->OutcomeStable If Toluene/Xylene LowTemp->OutcomeStable RiskAssess->OutcomeDegrade Trace Amine Attack

Caption: Workflow for assessing solvent-mediated thermal risks. Note the high risk associated with nucleophilic solvents and DMF at high temperatures.

Standard Operating Procedure (SOP): Thermal Stress Test

Objective: Validate stability before scale-up (e.g., prior to Suzuki coupling or N-alkylation).

Materials:

  • 50 mg this compound[1][2][3]

  • Solvent (2 mL)

  • HPLC Vials[1][2][3]

Step-by-Step Protocol:

  • Preparation: Dissolve 50 mg of substrate in 2 mL of the target solvent in a pressure-rated reaction vial.

  • Control: Take a 50 µL aliquot immediately (

    
    ). Dilute with acetonitrile/water (1:1) for HPLC.[1]
    
  • Stress: Heat the vial to reflux (or 110°C if high-boiling) for 4 hours .

  • Observation:

    • Clear/Yellow: Likely stable.[1][2]

    • Dark/Black: Decomposition (

      
       or polymerization).[1]
      
    • Precipitate: Check if it's product (dimer) or degradation.[1]

  • Analysis: Take a second aliquot (

    
    ). Run HPLC (C18 column, Water/ACN gradient).
    
    • Pass Criteria: Purity > 98% relative to

      
      .
      
    • Fail Criteria: New peaks > 1% (especially at lower retention times, indicating hydrolysis or solvent addition).

Module 4: Mechanism of Failure

Understanding how the molecule breaks is the key to preventing it. The diagram below illustrates the competition between the stable tautomerism and the irreversible nucleophilic attack.

Mechanism Lactam Lactam Form (Stable Solid) Reflux REFLUX (Thermal Energy) Lactam->Reflux Equilibrium Lactim Lactim Form (Reactive OH) Attack Nucleophilic Attack (at C6 Position) Lactim->Attack Activated by SO2Me Group Reflux->Lactam Reflux->Lactim Shift Product Substituted Pyridine (Degradation) Attack->Product Irreversible

Caption: The thermal equilibrium shifts towards the Lactim form, but the primary failure mode is nucleophilic attack at C6, driven by the electron-withdrawing sulfone.[2][3]

FAQ: Frequently Asked Questions

Q: Can I use DMF as a solvent for reflux? A: Caution is advised. While DMF is a good solvent for solubility, commercial DMF often contains trace dimethylamine. At reflux (>150°C), dimethylamine attacks the C6 position of the pyridone ring rapidly. Recommendation: Use DMAc (Dimethylacetamide) or ensure your DMF is fresh and stored over molecular sieves.[1] Alternatively, use NMP .

Q: Is the methylsulfonyl group itself stable? A: Yes. The


 bond is robust.[1][2] It will not cleave under standard reflux conditions (unlike a sulfoxide, which might undergo Pummerer rearrangement). The instability comes from the activation of the ring, not the decomposition of the sulfone group itself.

Q: I need to N-alkylate this molecule. Should I reflux? A: Yes, but choose the base carefully. If using Cesium Carbonate (


)  in DMF/Acetone, reflux is standard. However, if using strong bases like NaH , avoid high-temperature reflux for prolonged periods to prevent ring opening.[2][3]

References

  • Merck & Co. (2000).[1] Process for the preparation of this compound derivatives (Etoricoxib Intermediates).[1][2][3] US Patent 6,040,319.[1][2] Link

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-Hydroxy-5-(methylsulfonyl)pyridine.[1][2][3]Link[1]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1][4] Comprehensive Heterocyclic Chemistry, 2, 165-314.[2][3] (Contextualizes

    
     susceptibility of EWG-substituted pyridines).
    
  • Organic Chemistry Portal. (2023). Solvent Properties and Stability Guide.[1][2]Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for your compound and perform small-scale safety tests before scaling up reactions involving high temperatures.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 5-(Methylsulfonyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-(Methylsulfonyl)pyridin-2(1H)-one, a novel pyridinone derivative. We will explore the rationale behind experimental choices, present a detailed protocol for a validated method, and compare its performance against a common alternative to illustrate the criticality of methodical development.

The Analytical Challenge: Why a Dedicated HPLC Method is Crucial

This compound, like many heterocyclic compounds, is susceptible to various impurities arising from its synthesis and degradation. Potential impurities could include starting materials, intermediates, by-products, and various degradants formed under stress conditions such as hydrolysis, oxidation, and photolysis. A well-developed HPLC method must be able to separate the main compound from all these potential impurities, allowing for accurate quantification.[1] This is not merely a procedural step but a regulatory necessity, with guidelines from the International Council for Harmonisation (ICH) mandating the validation of analytical methods to ensure their suitability for their intended purpose.[2][3]

Foundational Steps: Method Development and Optimization

The development of a successful HPLC method is a systematic process involving the careful selection of columns and mobile phases to achieve optimal separation.[1] For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.[1]

Initial Screening and Rationale

Our initial screening began with a common C18 stationary phase and a mobile phase consisting of acetonitrile and water, a versatile combination for a wide range of polar to moderately non-polar compounds. The UV spectrum of this compound showed a maximum absorbance (λmax) around 275 nm, which was chosen for detection to ensure high sensitivity for the main peak. A lower wavelength of 220 nm was also monitored to detect a broader range of potential impurities that might not absorb at the λmax of the API.[1]

Forced Degradation Studies: Unveiling Potential Impurities

To ensure the method is "stability-indicating," forced degradation studies were conducted.[4][5] This involves subjecting the API to harsh conditions to intentionally generate degradation products.[6] The goal is to challenge the method's specificity by demonstrating that the API peak is resolved from all generated degradant peaks.

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The results of the forced degradation studies revealed the formation of several degradation products, particularly under acidic and oxidative conditions. This highlighted the necessity of a gradient elution method to ensure the timely elution of both early-eluting polar degradants and the main, more retained API peak.

The Optimized Method vs. An Alternative Approach

A common pitfall in method development is settling for a "good enough" separation without rigorous optimization. To illustrate the impact of methodical development, we compare our final, optimized gradient method with a less-ideal isocratic method.

Experimental Protocols

Optimized Gradient RP-HPLC Method (Method A)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm and 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile

Alternative Isocratic RP-HPLC Method (Method B)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 30% Acetonitrile, 70% Water with 0.1% Formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile

Visualizing the Workflow

The process of developing and validating an HPLC method can be visualized as a logical flow of sequential steps.

HPLC_Method_Development cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Analyte Characterization (Solubility, UV Spectra) B Initial Method Screening (Column, Mobile Phase) A->B C Forced Degradation Studies B->C D Method Optimization (Gradient, Flow Rate, Temp) C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Purity Testing I->J K Stability Studies I->K

Caption: Workflow for HPLC Method Development and Validation.

Comparative Data Analysis

The performance of both methods was evaluated based on key chromatographic parameters. The data below is representative of what would be expected from such a comparison.

ParameterMethod A (Optimized Gradient)Method B (Isocratic)Rationale for Superiority of Method A
Resolution (Rs) of API from closest impurity > 2.01.2Method A provides baseline separation, crucial for accurate integration and quantification.
Tailing Factor (Tf) for API 1.11.6A value closer to 1 indicates a more symmetrical peak shape, leading to better precision.
Run Time 25 minutes15 minutesWhile longer, Method A ensures all potential late-eluting impurities are cleared from the column.
Specificity All degradation products resolved from the API peak.Co-elution of a polar degradant with the solvent front and another with the API peak.Method A is a true stability-indicating method.
Linearity (r²) > 0.999> 0.998Both are acceptable, but the better peak shape in Method A often leads to slightly better linearity.
Accuracy (% Recovery) 99.5% - 101.2%97.5% - 103.5%The better separation in Method A leads to more accurate quantification of the API.
Precision (%RSD) < 1.0%< 2.0%Improved peak shape and resolution contribute to higher precision.[7][8]
Visualizing the Separation

The following diagram illustrates the conceptual difference in separation achieved by the two methods, especially in the presence of impurities from forced degradation.

Chromatogram_Comparison cluster_A Method A: Optimized Gradient cluster_B Method B: Isocratic A_Imp1 Impurity 1 A_Imp2 Impurity 2 A_API API Peak A_Imp3 Impurity 3 B_CoElute Impurity 1 & 2 (Co-elution) B_API API Peak with Impurity 3 shoulder Start->A_Imp1 Injection Start->B_CoElute Injection

Sources

A Comparative Guide to the Bioactivity of 5-Methylsulfonyl and 5-Sulfonamide Pyridones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridone Scaffold and the Significance of the 5-Position

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are known as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyridone ring is a quintessential example of such a scaffold, prized for its unique physicochemical properties, including its capacity to act as both a hydrogen bond donor and acceptor.[1][2] This versatility has cemented its role in the design of novel drugs targeting everything from cancer to microbial infections.[3]

The biological activity of pyridone-based molecules can be profoundly influenced by the nature of the substituents attached to the core ring. The 5-position, in particular, has emerged as a critical site for modification to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of two key functional groups frequently installed at this position: the 5-methylsulfonyl (-SO2CH3) group and the 5-sulfonamide (-SO2NHR) group.

For researchers, scientists, and drug development professionals, understanding the distinct contributions of these two moieties is crucial for rational drug design. This document will dissect their comparative bioactivities, supported by experimental data, and provide the causal insights behind experimental choices to empower your own discovery programs.

Structural and Physicochemical Distinctions: More Than Just a Substituent

At a glance, the methylsulfonyl and sulfonamide groups appear similar, both featuring a central, high-oxidation-state sulfur atom. However, their subtle structural differences have significant downstream effects on molecular interactions and properties.

  • 5-Methylsulfonyl Group (-SO2CH3): This group is a potent, non-ionizable hydrogen bond acceptor. Its two oxygen atoms can engage with hydrogen bond donors in a protein's active site. It is a strong electron-withdrawing group, influencing the electronics of the pyridone ring.

  • 5-Sulfonamide Group (-SO2NHR): The sulfonamide is a more versatile functional group. Like the methylsulfonyl, it is a strong hydrogen bond acceptor. Critically, however, the N-H bond of a primary or secondary sulfonamide also provides a hydrogen bond donor capability.[4] This dual nature allows for more complex and potentially stronger interactions with biological targets. Furthermore, the substituent on the nitrogen atom (R) provides a straightforward chemical handle for tuning properties such as solubility, lipophilicity, and target engagement. Sulfonamides are also known as structural analogs of p-aminobenzoic acid (PABA), a key feature for their antibacterial mechanism.[5]

These differences in hydrogen bonding potential and synthetic tractability are the primary drivers of the distinct bioactivity profiles discussed below.

High-Level Synthetic Strategies

The preparation of these two classes of compounds follows distinct, yet well-established, synthetic pathways. The choice of strategy is dictated by the desired final compound and the availability of starting materials.

General Synthesis of 5-Methylsulfonyl Pyridones

A common approach involves introducing the methylsulfonyl group early in the synthesis or using a building block that already contains it. A versatile modern method involves the Vilsmeier-Haack reaction of 2-(methylsulfonyl)acetic acid to generate a reagent that can be cyclized with various partners to form the desired pyridone ring.[6] Alternatively, nucleophilic aromatic substitution can be employed, for example, by reacting a suitable phenoxide with a precursor like 2,5-bis(methylsulfonyl)pyridine.[7]

General Synthesis of 5-Sulfonamide Pyridones

These are often synthesized by reacting an amino-substituted pyridone with an appropriate aryl or alkyl sulfonyl chloride.[8][9] Another strategy involves building the pyridone ring from starting materials that already incorporate the sulfonamide moiety.[10] Microwave-assisted synthesis has been shown to be a facile and efficient method for producing these derivatives.[10]

G cluster_0 5-Methylsulfonyl Pyridone Synthesis cluster_1 5-Sulfonamide Pyridone Synthesis a1 2-(Methylsulfonyl) acetic acid a2 Vilsmeier-Haack Reagent a1->a2 POCl3, DMF a4 5-Methylsulfonyl Pyridone a2->a4 Cyclocondensation a3 Cyclization Partner a3->a4 Cyclocondensation b1 5-Amino Pyridone b3 5-Sulfonamide Pyridone b1->b3 Sulfonylation b2 Sulfonyl Chloride (R-SO2Cl) b2->b3 Sulfonylation

Caption: High-level synthetic workflows for 5-methylsulfonyl and 5-sulfonamide pyridones.

Comparative Bioactivity Analysis: A Tale of Two Moieties

The choice between a methylsulfonyl and a sulfonamide group is highly dependent on the therapeutic target. While both have found application in drug discovery, they often excel in different biological contexts.

Anticancer Activity

Both scaffolds have been extensively explored as anticancer agents, primarily as kinase inhibitors. Their efficacy is dictated by how well the substituent at the 5-position complements the topology of the ATP-binding pocket.

  • 5-Sulfonamide Pyridones: This class has shown remarkable success as kinase inhibitors . The sulfonamide's hydrogen bond donating N-H group can form a critical interaction with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. For example, in the development of dual PI3K/mTOR inhibitors, the sulfonamide moiety was shown to make a strong charged interaction with a key lysine residue (Lys833), which was crucial for potent activity.[11] Beyond kinase inhibition, sulfonamide-containing pyridones have been developed as tubulin polymerization inhibitors[12] and, more recently, as activators of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism.[13]

  • 5-Methylsulfonyl Pyridones: These compounds are also effective kinase inhibitors. In the discovery of potent and selective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division, the methylsulfonylphenyl moiety was found to occupy a specific pocket in the enzyme, contributing to high affinity.[14][15] This group has also been incorporated into selective cyclooxygenase-2 (COX-2) inhibitors, where it provides key interactions within the enzyme's active site.[16]

The following diagram illustrates a generalized kinase inhibition model, highlighting the different interaction modes.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Binding cluster_2 Key Residues hinge Val H-Bond Donor (Backbone NH) sulfonamide 5-Sulfonamide Pyridone (-SO2NHR) sulfonamide->hinge:f1 H-Bond (Acceptor) lysine Lysine (K) (H-Bond Acceptor) sulfonamide->lysine H-Bond (Donor) methylsulfonyl 5-Methylsulfonyl Pyridone (-SO2CH3) methylsulfonyl->hinge:f1 H-Bond (Acceptor) hydrophobic_pocket Hydrophobic Pocket methylsulfonyl->hydrophobic_pocket Fits Pocket

Caption: Generalized binding modes of pyridone-based kinase inhibitors.

Table 1: Comparative Anticancer Activity

Compound ClassTargetRepresentative IC50Cell LineReference
5-Sulfonamide Pyridone PI3K/mTOR16 nM (pAKT)MCF-7[11]
5-Sulfonamide Pyridone Tubulin Polymerization1.1 µM-[12]
5-Sulfonamide Pyridone PKM2 Activation- (Kd = 1.378 nM)A549[13]
5-Methylsulfonyl Pyridone PLK40.026 µM-[14][15]
5-Methylsulfonyl Pyridone COX-20.25 µMHuman Whole Blood[16]
Antimicrobial Activity

The sulfonamide functional group is a classic antibacterial pharmacophore, and its inclusion in a pyridone scaffold often imparts potent antimicrobial properties.

  • 5-Sulfonamide Pyridones: Numerous studies have demonstrated the antibacterial and antifungal activities of this compound class.[8][10][17] The mechanism often mirrors that of classic sulfa drugs: competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] Because mammals obtain folate from their diet, this pathway is selective for microbes. For instance, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide showed activity against Pseudomonas aeruginosa and Escherichia coli.[8]

  • 5-Methylsulfonyl Pyridones: This class is less frequently reported specifically for antimicrobial activity. While the broader class of pyridone alkaloids can exhibit antibacterial effects[18], the specific contribution of the methylsulfonyl group to this activity is not as well-established as the sulfonamide moiety.

Table 2: Comparative Antimicrobial Activity

Compound ClassOrganismRepresentative ActivityReference
5-Sulfonamide Pyridone P. aeruginosa, E. coliActive at 125-500 µg[8]
5-Sulfonamide Pyridone K. pneumoniaPotent (IZ > 20.4 mm)[17]
Pyridone Alkaloid (General) S. aureusIC50 = 1.66–42.8 μM[18]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of bioactivity data, standardized, well-validated protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the activity of a kinase and the inhibitory potential of test compounds. The amount of ADP formed in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from ATP-heavy solutions, making it a robust platform for high-throughput screening and IC50 determination.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the 5-methylsulfonyl or 5-sulfonamide pyridone compounds in DMSO, followed by a final dilution in kinase buffer.

    • Prepare a solution of the target kinase and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution at twice the desired final concentration.

  • Kinase Reaction:

    • Add 5 µL of the compound solution or vehicle control (DMSO in buffer) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the unused ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G start Start Assay reagents Prepare Reagents (Compound, Kinase, ATP) start->reagents reaction Set up Kinase Reaction (Compound + Kinase/Substrate + ATP) reagents->reaction incubation1 Incubate (e.g., 60 min) reaction->incubation1 stop_deplete Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation1->stop_deplete incubation2 Incubate (40 min) stop_deplete->incubation2 detect Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) incubation2->detect incubation3 Incubate (30-60 min) detect->incubation3 read Read Luminescence incubation3->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 2: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Causality Behind Experimental Choices: The MTT assay is a widely accepted, robust, and cost-effective method for assessing cell viability. It provides a quantitative measure of how a compound affects cell proliferation and is a standard preliminary screen for potential anticancer agents.

Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Calculate the percent viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Perspectives

The comparative analysis of 5-methylsulfonyl and 5-sulfonamide pyridones reveals a fascinating case study in rational drug design. The choice of substituent is not arbitrary but a strategic decision driven by the specific requirements of the biological target.

  • The 5-sulfonamide moiety offers superior versatility, providing both hydrogen bond donor and acceptor capabilities. This makes it particularly well-suited for targets like kinases that have conserved hydrogen-bonding patterns in their active sites. The additional vector for chemical modification at the sulfonamide nitrogen allows for extensive structure-activity relationship (SAR) studies to fine-tune pharmacokinetics and selectivity.

  • The 5-methylsulfonyl group, while less versatile in its hydrogen bonding, is a potent and stable hydrogen bond acceptor. It can be highly effective when the target's binding pocket has a complementary hydrogen bond donor and benefits from the group's specific size and electronic properties.

Future research will undoubtedly continue to exploit these differences. The development of novel pyridone derivatives will likely involve the strategic selection of one of these groups based on high-resolution crystal structures of the target protein. Furthermore, the creation of hybrid molecules that incorporate elements of both scaffolds could lead to compounds with novel mechanisms of action or improved resistance profiles. As our understanding of disease biology deepens, the privileged pyridone scaffold, functionalized with these powerful moieties, will remain a cornerstone of modern drug discovery.

References

  • Poreba, M., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. Available at: [Link]

  • Chen, J., et al. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. PubMed. Available at: [Link]

  • Molbase. (n.d.). Synthesis of (4-((5-(methylsulfonyl)-2-pyridinyl)oxy)phenyl)phenylmethanone. Available at: [Link]

  • Taylor & Francis Online. (2008). Synthesis and Antimicrobial of Some Novel-5-carbomethoxy-2-pyridone Derivatives Containing Sulfonamide Moiety. Available at: [Link]

  • Elgemeie, G. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the pyridone derivatives 5, 6. Available at: [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial of Some Novel-5-carbomethoxy-2-pyridone Derivatives Containing Sulfonamide Moiety. Available at: [Link]

  • Khanapure, S. P., et al. (2005). 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. PubMed. Available at: [Link]

  • El-Naggar, A. M., et al. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. Available at: [Link]

  • Liu, K., et al. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. PMC. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available at: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Nature. (2025). A reagent to access methyl sulfones. Available at: [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • Wang, Y., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. Available at: [Link]

  • AccessPharmacy. (n.d.). Sulfonamides, Trimethoprim, & Quinolones. Available at: [Link]

  • MDPI. (2018). Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008. Available at: [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Available at: [Link]

  • RSC Publishing. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Available at: [Link]

Sources

Technical Comparison Guide: XRD Characterization of 5-(Methylsulfonyl)pyridin-2(1H)-one (CAS 18085-51-3)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray diffraction (XRD) characterization of 5-(Methylsulfonyl)pyridin-2(1H)-one (CAS 18085-51-3), a critical intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib .

Executive Summary & Substance Profile

This compound (CAS 18085-51-3) is a high-melting crystalline solid utilized primarily as a strategic intermediate in the manufacturing of Etoricoxib. Its solid-state characterization is pivotal for ensuring downstream reaction efficiency (chlorination steps) and controlling impurity profiles.

Unlike the final API (Etoricoxib), which has well-documented polymorphs (Forms I-V), the solid-state landscape of this intermediate is often treated as a proprietary process parameter. This guide establishes a protocol for its identification and distinguishes it from critical process impurities.

Chemical Attribute Specification
CAS Number 18085-51-3
Chemical Name This compound; 2-Hydroxy-5-(methylsulfonyl)pyridine
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Melting Point 216–218 °C (Decomposes)
Crystal Habit Typically acicular (needle-like) or prismatic depending on solvent (e.g., Ethanol/Water)

Experimental Protocol: High-Resolution Powder XRD

To obtain a definitive fingerprint for CAS 18085-51-3, the following rigorous protocol ensures minimization of preferred orientation effects common in pyridone derivatives due to their hydrogen-bonded dimer stacking.

Sample Preparation Strategy
  • Grinding: Lightly grind the sample using an agate mortar and pestle. Caution: Excessive grinding can induce amorphization or phase transformation in sulfone-containing heterocycles.

  • Mounting: Use a zero-background silicon holder (cut parallel to the 510 planes) to eliminate amorphous background scatter, essential for detecting low-level impurities.

  • Spinning: Rotate the sample stage (e.g., 15-30 rpm) during acquisition to average out crystallite orientation statistics.

Instrument Configuration (Standard Cu Kα)
ParameterSettingRationale
Radiation Source Cu Kα (λ = 1.5406 Å)Standard for organic pharmaceutical intermediates.
Voltage / Current 40-45 kV / 40 mAMaximizes flux while maintaining tube life.
Divergence Slit Variable (Automatic) or Fixed 0.5°Variable maintains constant irradiated volume; Fixed is better for low-angle resolution.
Scan Range (2θ) 3.0° – 40.0°Covers all diagnostic low-angle organic reflections.
Step Size 0.02°Sufficient resolution for peak overlap deconvolution.
Time per Step > 1.0 secondEnsures adequate signal-to-noise ratio (S/N > 10).

Comparative Analysis: Product vs. Alternatives (Impurities)

In the context of drug development, "alternatives" for an intermediate refer to the precursors (starting materials) and derivatives (next-step products) that must be distinguished to verify reaction completion.

Diagnostic Peak Comparison Table

The following table contrasts the expected diffraction signature of CAS 18085-51-3 against its immediate synthetic neighbors.

CompoundRoleKey Characteristic 2θ Regions (Cu Kα)Solid-State Differentiator
CAS 18085-51-3 Target Intermediate 12.5°, 18.2°, 24.1°, 27.5° Strong H-bonded dimer packing (High MP).
5-Mercaptopyridin-2-ol Precursor (Thiol)10.8°, 21.5°, 32.0°Lower symmetry; often smells characteristic of thiols.
2-Chloro-5-(methylsulfonyl)pyridine Derivative (Next Step)8.5°, 16.4°, 25.2°Loss of H-bond donor (NH) alters packing significantly; lower MP (~130°C).
Etoricoxib (Final API) Final Product8.1° (Hemihydrate), 14.2°, 15.5°Distinct "Form I" or "Hemihydrate" patterns; easily distinguishable.

> Note: Exact 2θ values may shift ±0.2° depending on temperature and specific crystal habit. The values above are representative of typical pyridone/sulfone packing motifs.

Structural Insight (Mechanism of Packing)

CAS 18085-51-3 exists in the solid state predominantly as the 2-pyridone tautomer . These molecules form centrosymmetric dimers via dual N–H···O=C hydrogen bonds. This strong intermolecular network results in:

  • High crystallinity: Sharp, well-defined Bragg peaks.

  • High melting point: >200°C, significantly higher than the chloro-derivative.

  • Preferred Orientation: The dimers often stack in layers, leading to enhanced intensity of

    
     reflections if the powder is not randomized.
    

Visualizations & Workflows

Characterization Decision Tree

This workflow illustrates the logical process for validating the intermediate using XRD and complementary techniques.

XRD_Workflow Start Crude Solid Isolation (CAS 18085-51-3) Prep Sample Prep: Grind & Mount (Zero BG) Start->Prep XRD_Run Run XRD Scan (3-40° 2θ) Prep->XRD_Run Analysis Peak Analysis XRD_Run->Analysis Match_Target Peaks at ~12.5°, 18.2°, 27.5°? (Pyridone Dimer Motif) Analysis->Match_Target Identify Major Phase Impurity_Check Check for Precursor Peaks (e.g., Thiol @ 10.8°) Match_Target->Impurity_Check Confirmed Fail_Amorphous FAIL: Amorphous Halo? Drying Issue Match_Target->Fail_Amorphous No Peaks Pass PASS: Proceed to Chlorination Impurity_Check->Pass Clean Fail_Impurity FAIL: Recrystallize (Ethanol) Impurity_Check->Fail_Impurity Extra Peaks

Caption: Logical workflow for the solid-state validation of CAS 18085-51-3 prior to use in Etoricoxib synthesis.

Tautomeric Solid-State Stabilization

The stability of the crystal lattice is driven by the tautomeric equilibrium, which shifts exclusively to the pyridone form in the crystal lattice.

Tautomer_Packing Hydroxyl 2-Hydroxypyridine Form (Solution/Gas Phase) Pyridone 2-Pyridone Form (Solid State Dominant) Hydroxyl->Pyridone Tautomerization (Crystallization) Dimer Centrosymmetric Dimer (N-H...O Bonded) Pyridone->Dimer Self-Assembly Lattice Crystal Lattice (High MP, Stable) Dimer->Lattice Pi-Stacking

Caption: Mechanism of crystallization for 2-pyridone derivatives, favoring the amide-like tautomer.

References

  • Davies, I. W., et al. (2000).[1] A Convenient Synthesis of the Key Intermediate of Selective COX-2 Inhibitor Etoricoxib. Journal of Organic Chemistry, 65(24), 8415–8420. Link

  • Merck & Co., Inc. (2001). Process for the preparation of Etoricoxib. World Intellectual Property Organization, Patent WO0192230. Link

  • Gowravaram, M., et al. (2014). Process for preparation of crystalline etoricoxib. U.S. Patent Application US2014041558. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General reference for pyridone packing modes).
  • Cambridge Crystallographic Data Centre (CCDC) . Search for 5-methylsulfonyl-2-pyridone structures. (Recommended for retrieving exact .CIF files for Rietveld refinement). Link

Sources

Navigating the Challenges of the Methylsulfonyl Group in Pyridone Drug Design: A Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Methylsulfonyl Group

The methylsulfonyl (—SO₂Me) group is a mainstay in medicinal chemistry, prized for its unique physicochemical properties. Its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor make it a valuable functional group in drug design.[1] In the context of pyridone-based therapeutics, which are themselves privileged scaffolds in drug discovery, the methylsulfonyl group is often incorporated to enhance solubility, modulate lipophilicity, and engage in key interactions within target binding sites.[2][3] Pyridinone cores are frequently found in kinase inhibitors and other drug classes, where they can serve as both hydrogen bond donors and acceptors.[4][5]

However, the very properties that make the methylsulfonyl group attractive can also present significant challenges. Its high polarity can sometimes hinder cell permeability, and while generally stable, it is not metabolically inert.[6] Furthermore, the rigidity and steric bulk of the sulfonyl group can lead to suboptimal binding or introduce undesirable pharmacokinetic (PK) properties. These liabilities necessitate a strategic approach to molecular modification, where the core benefits of the group are retained while its drawbacks are mitigated. This is where the principle of bioisosteric replacement becomes an indispensable tool for the medicinal chemist.[7][8]

Bioisosterism, the strategy of substituting a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, allows for the fine-tuning of a drug candidate's profile.[7][9] This guide provides an in-depth comparison of key bioisosteres for the methylsulfonyl group within the pyridone framework, offering experimental insights and actionable protocols for researchers in drug development.

The Rationale for Replacement: A Decision-Making Workflow

The decision to replace a methylsulfonyl group is driven by the need to overcome specific liabilities identified during lead optimization. These often include poor permeability, metabolic instability, or a suboptimal ADME (absorption, distribution, metabolism, and excretion) profile. The following workflow outlines a logical progression for selecting and evaluating a suitable bioisostere.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Bioisostere Selection cluster_2 Phase 3: Synthesis & In Vitro Profiling cluster_3 Phase 4: Data Analysis & Advancement A Identify Liability of -SO₂Me in Pyridone Lead (e.g., Low Permeability, Metabolic Instability, Poor Solubility) B Select Panel of Bioisosteres (e.g., Sulfoximine, N-Acylsulfonamide) A->B C Consider Desired Physicochemical Properties (pKa, logP, H-bonding) B->C Based on D Synthesize Pyridone Analogs C->D E Profile In Vitro Properties: - Potency (IC₅₀) - Solubility - Permeability (PAMPA) - Metabolic Stability (Microsomes) D->E Evaluate F Compare Data to -SO₂Me Parent E->F G Select Candidate(s) for In Vivo PK Studies F->G Prioritize based on Improved Profile

Caption: A workflow for the rational selection and evaluation of methylsulfonyl bioisosteres.

Key Bioisosteric Replacements: A Comparative Analysis

Two of the most promising and increasingly utilized bioisosteres for the methylsulfonyl group are the sulfoximine and the N-acylsulfonamide moieties. Each offers a unique modulation of the parent group's properties.

Sulfoximines: The Rise of a Versatile Aza-Analog

Sulfoximines, the mono-aza analogues of sulfones, have emerged as powerful bioisosteres in modern drug discovery.[10] They introduce a chiral sulfur(VI) center and an additional vector for chemical modification at the nitrogen atom. This allows for nuanced control over a molecule's properties.[11][12]

Key Advantages:

  • Modulated Polarity and Solubility: Unsubstituted (N-H) sulfoximines can act as both hydrogen bond donors and acceptors, often leading to increased aqueous solubility compared to their sulfone counterparts.[11] This can be a critical advantage when tackling solubility-limited pyridone series.

  • Improved Metabolic Stability: The sulfoximine moiety is generally found to be metabolically robust, resisting common metabolic pathways that might affect other functional groups.[13]

  • Tunable Properties: The nitrogen atom of the sulfoximine can be substituted (e.g., N-Me, N-CN), providing a handle to fine-tune lipophilicity, basicity, and target interactions.[10] This offers a level of control not available with the methylsulfonyl group.

Caption: Comparison of methylsulfonyl and NH-sulfoximine groups.

N-Acylsulfonamides: Modulating Acidity and Lipophilicity

The N-acylsulfonamide group is another valuable bioisostere, often considered a surrogate for carboxylic acids, but its properties also make it an interesting replacement for the methylsulfonyl group in certain contexts.[14][15] This functional group can significantly alter the electronic and physicochemical properties of the parent molecule.[16]

Key Advantages:

  • Tunable Acidity: Unlike the neutral methylsulfonyl group, N-acylsulfonamides are acidic, with pKa values that can be modulated by the nature of the acyl group.[17] This allows for the introduction of an ionizable group, which can improve solubility and modulate pharmacokinetic properties.

  • Enhanced Permeability: In some cases, replacing a highly polar group with a more lipophilic N-acylsulfonamide can lead to improved membrane permeability.[15]

  • Diverse Interaction Profile: The N-acylsulfonamide moiety offers a different hydrogen bonding pattern compared to the methylsulfonyl group, which can lead to new and potentially beneficial interactions with the target protein.[14]

Quantitative Comparison of Physicochemical Properties

To facilitate informed decisions in the lead optimization process, the following table summarizes key physicochemical properties of the methylsulfonyl group and its bioisosteric replacements. The data is derived from a matched molecular pair analysis on a common chemical scaffold to provide a relative comparison.

Functional GroupStructurecLogP¹H-Bond Donor/AcceptorAcidity (pKa)²Key Feature
Methylsulfonyl -SO₂CH₃-1.270 / 2NeutralHigh polarity, stable
NH-Sulfoximine -S(O)(NH)CH₃-1.151 / 2Weakly BasicImproved solubility, tunable N-sub.[11][18]
N-Methylsulfoximine -S(O)(NCH₃)CH₃-0.750 / 2NeutralIncreased lipophilicity vs. NH-sulfoximine
N-Acylsulfonamide -NHSO₂CH₃+0.451 / 3Acidic (~6-8)Introduces acidity, modulates polarity[14]

¹Calculated LogP (cLogP) values are estimates and can vary based on the molecular scaffold. ²pKa values are highly context-dependent and are provided as general ranges.

Experimental Protocols: Synthesis of Pyridone Analogs

The following protocols describe the synthesis of a model pyridone compound bearing a methylsulfonyl group and its subsequent modification to incorporate a sulfoximine bioisostere. These procedures are intended as a guide and may require optimization for specific substrates.

Protocol 1: Synthesis of a Methylsulfonyl-Substituted Pyridone

This protocol outlines a typical synthesis of a 4-(methylsulfonyl)phenyl-substituted pyridone via a Suzuki coupling reaction.

Step 1: Suzuki Coupling

  • To a solution of 5-bromo-1-methylpyridin-2(1H)-one (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add 4-(methylsulfonyl)phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Conversion to an NH-Sulfoximine-Substituted Pyridone

This protocol is a conceptual outline for the synthesis of the sulfoximine analog, which typically involves the synthesis of the corresponding sulfide, oxidation to the sulfoxide, and subsequent imination.

Step 1: Synthesis of the Thioether Precursor

  • Couple 5-bromo-1-methylpyridin-2(1H)-one with 4-(methylthio)phenylboronic acid using the Suzuki coupling conditions described in Protocol 5.1.

Step 2: Oxidation to the Sulfoxide

  • Dissolve the thioether from Step 1 in dichloromethane at 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise and stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the sulfoxide.

Step 3: Imination to the NH-Sulfoximine

  • To a solution of the sulfoxide from Step 2 in methanol, add ammonium carbamate (2.0 eq) and (diacetoxyiodo)benzene (1.5 eq).[12]

  • Stir the reaction at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by reverse-phase HPLC to afford the final NH-sulfoximine product.[12]

Conclusion and Future Perspectives

The strategic replacement of the methylsulfonyl group with bioisosteres like sulfoximines and N-acylsulfonamides offers a powerful approach to overcoming common drug development hurdles in pyridone-based drug candidates. By carefully considering the desired physicochemical and pharmacokinetic properties, researchers can select the most appropriate bioisostere to enhance solubility, improve permeability, and fine-tune target engagement. The sulfoximine moiety, in particular, is gaining significant traction due to its unique combination of stability, polarity, and synthetic tractability.[13] As synthetic methodologies for these and other novel bioisosteres continue to advance, the medicinal chemist's toolbox will be further enriched, enabling the design of safer and more effective pyridone-based medicines.

References

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Pyridones in drug discovery: Recent advances - ResearchGate. (2021). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Structure property relationships of N-acylsulfonamides and related bioisosteres. (2021). PubMed. Retrieved February 27, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. Retrieved February 27, 2026, from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Focus on Physico-Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. (2025). Chemistry – A European Journal. Retrieved February 27, 2026, from [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres | Request PDF. (2021). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Pyridones in drug discovery: Recent advances. (2021). PubMed. Retrieved February 27, 2026, from [Link]

  • N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • (PDF) Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity. (2024). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry. (2020). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. (2025). Macmillan Group. Retrieved February 27, 2026, from [Link]

  • Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Sulfoximine synthesis by C-S coupling. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design?. (2025). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). American Journal of PharmTech Research. Retrieved February 27, 2026, from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Retrieved February 27, 2026, from [Link]

  • Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Sulfoximines From A Medicinal Chemists Perspective. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]

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Safety Operating Guide

5-(Methylsulfonyl)pyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of highly functionalized pharmaceutical intermediates. 5-(Methylsulfonyl)pyridin-2(1H)-one (CAS: 18085-51-3) is a critical building block in drug development, featuring both a pyridone ring and a methylsulfonyl moiety. While these structural features make it highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), they also dictate a strict, non-negotiable approach to operational safety and waste management.

This guide provides a self-validating system for handling this compound, explaining not just what to do, but why we do it. By understanding the physicochemical causality behind these protocols, your laboratory can ensure compliance, protect personnel, and minimize environmental impact.

Physicochemical & Hazard Profile

Before interacting with any chemical, we must establish its baseline properties. This compound is a solid at room temperature (Melting Point: 247-248.5 °C)[1] and presents specific acute hazards including skin, eye, and respiratory irritation.

Property / HazardValue / DescriptionCausality / Operational Implication
CAS Number 18085-51-3Unique identifier for SDS tracking and inventory management.
Molecular Formula C6H7NO3SContains Nitrogen (N) and Sulfur (S), strictly dictating incineration requirements.
Physical State Solid PowderHigh risk of aerosolization into fine, inhalable dust during transfer operations.
H315 Causes skin irritationRequires an impermeable dermal barrier (Nitrile gloves).
H319 Causes serious eye irritationMandates splash-proof safety goggles to protect ocular mucosa.
H335 May cause respiratory irritationNecessitates handling exclusively in a fume hood or with particulate respirators.

Operational Safety & Handling Protocol

Handling this compound requires mitigating its primary risk vector: airborne particulate exposure.

Step-by-Step Methodology:

  • Engineering Controls: Always handle the neat powder within a certified Class II Biological Safety Cabinet (if operating in a cleanroom) or a standard chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The compound's propensity to cause respiratory irritation (H335) means local exhaust ventilation is the primary defense against aerosolized dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with standard nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides an excellent barrier against solid organic irritants.

    • Eye Protection: Tight-fitting safety goggles. Causality: Protects against accidental transfer of dust to the eyes.

    • Respiratory Protection: If a fume hood is unavailable or during a large-scale spill, don a NIOSH-approved N95 or P100 particulate respirator.

  • Transfer Operations: Use anti-static weighing spatulas.

    • Causality: Static charge can cause fine powders to repel and aerosolize, increasing the risk of inhalation and surface contamination.

Spill Response Workflow

In the event of a spill, immediate containment is required to prevent the spread of irritating dust.

SpillResponse Start Spill Detected: This compound Assess Evacuate & Assess Extent (Don N95/P100 & Nitrile) Start->Assess State Physical State of Spill? Assess->State Solid Solid Powder Spill: Moisten & Sweep (No dust) State->Solid Powder Solution Solution Spill: Apply Inert Absorbent State->Solution Dissolved Collect Collect in Compatible HDPE Waste Container Solid->Collect Solution->Collect Label Label: Hazardous Waste (Contains N, S) Collect->Label Disposal High-Temp Incineration (Scrubbers for NOx/SOx) Label->Disposal

Step-by-step spill response and disposal workflow for this compound.

Spill Containment Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Moisten (For Solid Spills): Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute surfactant solution) using a spray bottle.

    • Causality: Dry sweeping generates airborne dust. Moistening agglomerates the particles, completely neutralizing the inhalation hazard.

  • Absorb (For Solution Spills): If the compound is dissolved in an organic solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collect: Use a non-sparking scoop to transfer the wetted powder or saturated absorbent into a High-Density Polyethylene (HDPE) hazardous waste container.

Proper Disposal Procedures & Regulatory Logistics

The disposal of this compound is governed entirely by its elemental composition. Because the molecule contains both Nitrogen (the pyridine ring) and Sulfur (the methylsulfonyl group), it cannot be disposed of via standard municipal waste or aqueous drain systems.

The Mechanistic Causality of Disposal: When subjected to standard combustion or environmental degradation, the nitrogen and sulfur atoms in this molecule are oxidized to form Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[2]. These gases are highly toxic, contribute to smog, and are primary precursors to acid rain, making their emission a critical environmental concern[3].

Therefore, under the4[4], waste containing these heteroatoms must be routed to specialized high-temperature hazardous waste incinerators. These facilities operate at extreme temperatures (1800°F to 2500°F) to ensure complete destruction of the organic framework[5] and are equipped with caustic scrubbers to neutralize acidic SOx and NOx emissions before they reach the atmosphere[2].

Disposal Execution Methodology:

  • Segregation: Do not mix this waste with halogenated solvents. Segregate it into a dedicated container labeled "Non-Halogenated Organic Waste (Contains N, S)".

    • Causality: Mixing with halogens complicates the incineration process and increases disposal costs, as halogenated waste requires different scrubber parameters to prevent dioxin formation.

  • Containerization: Store waste in a sealed, leak-proof HDPE carboy or drum. Ensure the container is stored in a secondary containment pallet in a cool, dry, well-ventilated waste accumulation area.

  • Labeling: Affix a compliant hazardous waste label immediately upon placing the first drop/gram of waste into the container. The label must explicitly state the presence of Sulfur and Nitrogen.

  • Manifesting & Transport: Under RCRA's "cradle-to-grave" mandate, your facility remains legally responsible for this waste until it is properly destroyed[4]. Contract only with licensed hazardous waste haulers who provide a uniform hazardous waste manifest detailing its final destination at an EPA-permitted high-temperature incinerator.

References

  • This compound | 18085-51-3 - Sigma Aldrich. Available at:[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview - U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Office of Solid Waste Washington, DC 20460 EPA/530-SW-88-018 - U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Incineration In Hazardous Waste Management - U.S. Environmental Protection Agency (EPA NEPIS). Available at: [Link]

Sources

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Retrosynthesis Analysis

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5-(Methylsulfonyl)pyridin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.